2-Methyl-1,3-benzothiazole-6-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60500. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-methyl-1,3-benzothiazole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c1-5-10-7-3-2-6(9(11)12)4-8(7)13-5/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCQGCDTPJOMFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90289367 | |
| Record name | 2-methyl-1,3-benzothiazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90289367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6941-28-2 | |
| Record name | 6941-28-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60500 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-methyl-1,3-benzothiazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90289367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-1,3-benzothiazole-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Methyl-1,3-benzothiazole-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for 2-Methyl-1,3-benzothiazole-6-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. This document details the synthetic route, including experimental protocols and quantitative data, to facilitate its preparation in a laboratory setting.
Overview of the Synthetic Pathway
The synthesis of this compound is primarily achieved through a two-step process. The first step involves the preparation of the key intermediate, 4-amino-3-mercaptobenzoic acid. This is followed by the cyclocondensation of this intermediate with a suitable methylating agent, typically acetic acid or acetic anhydride, to yield the final product.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis steps. It is important to note that while the synthesis of the target molecule is based on established benzothiazole formation reactions, specific yield data for this exact compound is not widely reported. The data presented for the second step is based on analogous reactions.
| Step | Reactant(s) | Reagent(s) | Product | Reported Yield |
| 1 | 3-Amino-4-chlorobenzoic acid | 1. NaNO2, HCl 2. Potassium ethyl xanthate, NiCl2 3. KOH 4. HCl | 4-Amino-3-mercaptobenzoic acid | Yields for this specific conversion can vary, but similar reactions typically proceed in moderate to good yields. |
| 2 | 4-Amino-3-mercaptobenzoic acid | Acetic anhydride, Glacial acetic acid | This compound | 90-92% (based on analogous synthesis of 2-methyl-halo-benzothiazoles)[1] |
Experimental Protocols
Step 1: Synthesis of 4-Amino-3-mercaptobenzoic acid
This procedure is adapted from a known method for the synthesis of mercaptobenzoic acid derivatives.
Materials:
-
3-Amino-4-chlorobenzoic acid
-
5N Hydrochloric acid
-
Sodium nitrite (NaNO2)
-
Potassium ethyl xanthate
-
Nickel chloride (NiCl2)
-
Potassium hydroxide (KOH)
Procedure:
-
A suspension of 3-amino-4-chlorobenzoic acid (34.3 g) in 5N hydrochloric acid (120 ml) is cooled to 0-5 °C in an ice bath.
-
A solution of sodium nitrite (14.5 g) in water (35 ml) is added dropwise to the stirred suspension over 30 minutes, maintaining the temperature between 0-5 °C to form the diazonium salt.
-
The resulting yellow diazonium solution is then added to a solution of potassium ethyl xanthate (37.5 g) and nickel chloride (0.2 g) in water (60 ml) at 45-50 °C.
-
After the initial vigorous nitrogen evolution subsides, the mixture is heated to 70 °C to complete the reaction.
-
The mixture is cooled, and the precipitated solid is collected by filtration and washed with water.
-
The solid is then refluxed in a solution of potassium hydroxide (60 g) in water (300 ml) for 2 hours.
-
The reaction mixture is cooled and filtered. The filtrate is then acidified with excess hydrochloric acid to precipitate the crude 4-amino-3-mercaptobenzoic acid.
-
The crude product can be purified by recrystallization from aqueous ethanol.
Step 2: Synthesis of this compound
This protocol is based on analogous syntheses of 2-methylbenzothiazole derivatives from 2-aminothiophenols.[1]
Materials:
-
4-Amino-3-mercaptobenzoic acid
-
Glacial acetic acid
-
Acetic anhydride
Procedure:
-
In a round-bottom flask, 4-amino-3-mercaptobenzoic acid (1 equivalent) is dissolved in glacial acetic acid.
-
Acetic anhydride (approximately 2 equivalents) is added to the solution.
-
The reaction mixture is heated to reflux (around 120-130 °C) for 1.5-2 hours.
-
The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature, which should induce precipitation of the product.
-
The precipitate is collected by filtration and washed with a small amount of cold glacial acetic acid, followed by water to remove any remaining acid.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Logical Workflow for Synthesis
The following diagram illustrates the logical workflow for the synthesis and purification of the target compound.
This guide provides a foundational understanding and practical instructions for the synthesis of this compound. Researchers are advised to consult the primary literature for further details and to adapt the procedures as necessary for their specific laboratory conditions and scale. Standard laboratory safety precautions should be followed at all times.
References
An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-1,3-benzothiazole-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-1,3-benzothiazole-6-carboxylic acid is a heterocyclic compound belonging to the benzothiazole class. Benzothiazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The physicochemical properties of this specific derivative are crucial for understanding its behavior in biological systems, guiding formulation development, and predicting its absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides a summary of the available physicochemical data for this compound and details the standard experimental protocols for their determination.
Core Physicochemical Properties
The quantitative physicochemical data for this compound is not extensively available in public literature. However, data for structurally related compounds provides valuable context. The following table summarizes the known information for the target compound and its close analogs.
| Property | This compound | Benzothiazole-6-carboxylic acid | 2-Methylbenzothiazole |
| CAS Number | 6941-28-2[4] | 3622-35-3 | 120-75-2[5] |
| Molecular Formula | C₉H₇NO₂S[4] | C₈H₅NO₂S | C₈H₇NS[5] |
| Molecular Weight | 193.22 g/mol [6] | 179.19 g/mol | 149.21 g/mol [5][7] |
| Physical Form | Solid[4] | Solid | Liquid[5] |
| Melting Point | Not available | 245-251 °C | 11-14 °C[5][7] |
| Boiling Point | Not available | 387.7 ± 15.0 °C (Predicted) | 238 °C[5][7] |
| pKa | Not available | 3.70 ± 0.30 (Predicted) | Not applicable |
| Solubility | Sparingly soluble in water[8] | Not available | Slightly soluble in water[5] |
| LogP | Not available | Not available | 3.0 (XLogP3)[5] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are standard in the field and applicable to substituted benzothiazole carboxylic acids.
Melting Point Determination
The melting point of a solid compound is a critical indicator of its purity.
Methodology:
-
A small, finely powdered sample of the compound is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample is liquid is recorded as the melting point range.
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a carboxylic acid, it indicates the pH at which the protonated and deprotonated forms are present in equal concentrations.
Methodology:
-
A precisely weighed sample of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like ethanol if the compound has low aqueous solubility.
-
The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
A standardized solution of a strong base, such as 0.1 M sodium hydroxide (NaOH), is added in small, precise increments using a burette.
-
The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The equivalence point is determined from the inflection point of the curve. The pKa is then determined as the pH at the half-equivalence point (the "half-volume method").
Solubility Assessment
Solubility is a crucial parameter that influences a drug's bioavailability. A qualitative assessment can be performed to classify the compound's solubility characteristics.
Methodology:
-
Water Solubility: A small amount of the compound (e.g., 1-5 mg) is added to a known volume of water (e.g., 1 mL) in a vial. The mixture is agitated at a constant temperature. Visual inspection determines if the compound has dissolved.
-
pH-Dependent Solubility:
-
5% Sodium Hydroxide (NaOH): To a suspension of the compound in water, a 5% NaOH solution is added. Dissolution indicates the formation of a more soluble salt, characteristic of an acidic compound.
-
5% Sodium Bicarbonate (NaHCO₃): To a suspension of the compound in water, a 5% NaHCO₃ solution is added. Effervescence (release of CO₂) and dissolution are indicative of a carboxylic acid.
-
5% Hydrochloric Acid (HCl): To a suspension of the compound in water, a 5% HCl solution is added. This test is more relevant for basic compounds but can be used to confirm the absence of basic functional groups.
-
LogP (Octanol-Water Partition Coefficient) Determination
The partition coefficient (LogP) or distribution coefficient (LogD at a specific pH) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability.
Methodology (Shake-Flask Method):
-
A solution of this compound is prepared in one of the two immiscible phases (n-octanol or a buffered aqueous solution).
-
Equal volumes of pre-saturated n-octanol and the buffered aqueous phase (e.g., phosphate buffer at pH 7.4) are added to a flask.
-
The compound solution is added to the flask, and the mixture is shaken vigorously for a set period to allow for partitioning between the two phases.
-
The mixture is then centrifuged to ensure complete separation of the two layers.
-
The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.
Visualizations
Physicochemical Characterization Workflow
The following diagram illustrates a typical workflow for the experimental determination of the key physicochemical properties of a novel compound like this compound.
Caption: Workflow for the synthesis, purification, and physicochemical characterization.
Conclusion
This technical guide provides an overview of the known physicochemical properties of this compound and details the standard experimental protocols for their determination. While specific experimental data for this compound is limited in the public domain, the provided methodologies offer a robust framework for its comprehensive characterization. Such data is indispensable for the rational design and development of new therapeutic agents based on the benzothiazole scaffold. Further experimental investigation is warranted to fully elucidate the physicochemical profile of this promising compound.
References
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2-Methylbenzothiazole | C8H7NS | CID 8446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzothiazole-2-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]
- 7. 2-メチルベンゾチアゾール 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. chemistryjournal.net [chemistryjournal.net]
2-Methyl-1,3-benzothiazole-6-carboxylic acid CAS number 6941-28-2 properties
An In-depth Technical Guide on 2-Methyl-1,3-benzothiazole-6-carboxylic acid (CAS Number: 6941-28-2)
Disclaimer: Detailed experimental data and specific biological studies for this compound (CAS 6941-28-2) are limited in publicly available scientific literature. This guide provides a comprehensive overview based on available data for the compound and closely related analogs, supplemented with established methodologies for its synthesis and biological evaluation.
Core Compound Properties
This compound is a heterocyclic compound featuring a benzothiazole core substituted with a methyl group at the 2-position and a carboxylic acid group at the 6-position. This structure imparts potential for diverse chemical reactions and biological activities.
| Property | Value | Source |
| CAS Number | 6941-28-2 | |
| Molecular Formula | C₉H₇NO₂S | |
| Molecular Weight | 193.22 g/mol | |
| Physical Form | Solid | |
| SMILES | Cc1nc2ccc(cc2s1)C(=O)O | |
| InChI | 1S/C9H7NO2S/c1-5-10-7-3-2-6(9(11)12)4-8(7)13-5/h2-4H,1H3,(H,11,12) |
Physicochemical Data
| Property | This compound | 2-Methylbenzothiazole (CAS: 120-75-2) | Benzothiazole-6-carboxylic acid (CAS: 3622-35-3) |
| Melting Point | Not available | 11-14 °C | 245-251 °C[1][2] |
| Boiling Point | Not available | 238 °C | 387.7±15.0 °C (Predicted)[2] |
| Density | Not available | 1.173 g/mL at 25 °C | 1.508±0.06 g/cm³ (Predicted)[2] |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF, with limited solubility in water. | Not specified | Not specified |
Spectral Data Analysis
While specific spectra for this compound are not publicly available, the expected spectral characteristics can be inferred from the known properties of its functional groups and related structures.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methyl protons, and the carboxylic acid proton.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Methyl Protons (-CH₃) | ~2.8 | Singlet |
| Aromatic Protons (Benzene Ring) | 7.5 - 8.5 | Multiplets |
| Carboxylic Acid Proton (-COOH) | > 10 | Broad Singlet |
Note: Predicted chemical shifts are based on typical values for similar structural motifs.[3][4][5]
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will display distinct signals for the methyl carbon, the aromatic carbons, the quaternary carbons of the benzothiazole ring system, and the carboxylic acid carbon.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Methyl Carbon (-CH₃) | ~20 |
| Aromatic Carbons (C-H) | 120 - 135 |
| Quaternary Carbons (Benzothiazole Ring) | 130 - 155 |
| Thiazole Carbon (C=N) | ~165 |
| Carboxylic Acid Carbon (-COOH) | 165 - 175 |
Note: Predicted chemical shifts are based on typical values for similar structural motifs.[6][7][8][9][10]
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, C=N stretch of the thiazole ring, and C-H and C=C stretches of the aromatic system.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) |
| C-H Stretch (Aromatic) | 3000-3100 |
| C-H Stretch (Aliphatic) | 2850-3000 |
| C=O Stretch (Carboxylic Acid) | 1680-1710 |
| C=N Stretch (Thiazole) | 1600-1650 |
| C=C Stretch (Aromatic) | 1450-1600 |
Experimental Protocols
Proposed Synthesis of this compound
This proposed synthesis is based on established methods for the formation of the benzothiazole ring system.[11][12][13][14]
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-amino-3-mercaptobenzoic acid (1 equivalent).
-
Solvent and Reagent Addition: Add a suitable solvent such as glacial acetic acid or toluene. To this suspension, add acetic anhydride (1.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, pour the mixture into ice-water to induce precipitation.
-
Purification: Wash the crude product with cold water and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
General Protocol for Antimicrobial Activity Screening (Microbroth Dilution Assay)
Given that benzothiazole derivatives are known for their antimicrobial properties, a standard microbroth dilution assay can be employed to determine the Minimum Inhibitory Concentration (MIC).[15]
Experimental Workflow:
Caption: Workflow for antimicrobial susceptibility testing.
Methodology:
-
Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution in a suitable microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.
-
Controls: Include a positive control (microorganism in medium without the compound) and a negative control (medium only).
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Potential Biological Activities and Signaling Pathways
While no specific biological activities have been reported for this compound, the benzothiazole scaffold is a well-known pharmacophore present in numerous biologically active compounds.[16][17]
Potential as an Anticancer Agent
Many benzothiazole derivatives have demonstrated potent anticancer activity.[16] The mechanism of action often involves the inhibition of key enzymes or receptors involved in cancer cell proliferation and survival.
Hypothesized Anticancer Mechanism:
Caption: Hypothesized mechanism of anticancer action.
Potential as an Antimicrobial Agent
The benzothiazole nucleus is a core component of various antimicrobial agents.[15] The mode of action can vary, including disruption of the cell wall, inhibition of essential enzymes, or interference with nucleic acid synthesis.
Conclusion
This compound is a compound with significant potential for further investigation, particularly in the fields of medicinal chemistry and drug discovery. While specific experimental data is currently limited, this guide provides a foundational understanding of its properties based on related compounds and outlines standard methodologies for its synthesis and biological evaluation. Further research is warranted to fully elucidate the physicochemical properties, spectral characteristics, and biological activities of this promising molecule.
References
- 1. ベンゾチアゾール-6-カルボン酸 96% | Sigma-Aldrich [sigmaaldrich.com]
- 2. BENZOTHIAZOLE-6-CARBOXYLIC ACID CAS#: 3622-35-3 [m.chemicalbook.com]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. myneni.princeton.edu [myneni.princeton.edu]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. scribd.com [scribd.com]
- 11. Benzothiazole synthesis [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Spectroscopic Analysis of 2-Methyl-1,3-benzothiazole-6-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methyl-1,3-benzothiazole-6-carboxylic acid (CAS No: 6941-28-2). Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted data based on the analysis of its structural features and known spectroscopic principles for similar benzothiazole derivatives. It also includes detailed, generalized experimental protocols for acquiring such data.
Compound Overview
This compound is a heterocyclic compound featuring a fused benzene and thiazole ring system. This structure is a common scaffold in medicinal chemistry. The carboxylic acid group imparts acidic properties and potential for various chemical modifications, while the methyl group at the 2-position influences its electronic properties and reactivity. Accurate spectroscopic characterization is crucial for confirming its identity and purity in research and development settings.
Chemical Structure:
-
Molecular Formula: C₉H₇NO₂S[1]
-
Molecular Weight: 193.22 g/mol [1]
-
InChI Key: SWCQGCDTPJOMFY-UHFFFAOYSA-N
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | br s | 1H | -COOH |
| ~8.50 | d | 1H | H-7 |
| ~8.10 | dd | 1H | H-5 |
| ~7.90 | d | 1H | H-4 |
| ~2.80 | s | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~168.0 | -COOH |
| ~165.0 | C-2 |
| ~154.0 | C-7a |
| ~135.0 | C-3a |
| ~128.0 | C-6 |
| ~126.0 | C-5 |
| ~124.0 | C-4 |
| ~122.0 | C-7 |
| ~20.0 | -CH₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands (Solid, KBr Pellet or ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| ~1600, ~1480 | Medium | C=C and C=N stretching (Aromatic/Thiazole ring) |
| ~1300 | Medium | C-O stretch (Carboxylic acid) |
| ~900 | Broad | O-H bend (Out-of-plane, Carboxylic acid dimer) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 193 | High | [M]⁺ (Molecular ion) |
| 178 | Medium | [M - CH₃]⁺ |
| 148 | Medium | [M - COOH]⁺ |
| 121 | High | Fragmentation of the benzothiazole ring |
Experimental Protocols
The following are detailed, generalized methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is often suitable for carboxylic acids.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
-
-
Instrument Setup:
-
The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[2]
-
The instrument is tuned and locked to the deuterium signal of the solvent.
-
Shimming is performed to optimize the magnetic field homogeneity.
-
-
Data Acquisition:
-
¹H NMR: A standard single-pulse experiment is used. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 16 to 64 scans are accumulated for a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled experiment is typically performed. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
Chemical shifts are referenced to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).[2]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind approximately 1-2 mg of the solid sample into a fine powder using an agate mortar and pestle.[3]
-
Add 100-200 mg of dry, IR-grade potassium bromide (KBr) to the mortar and mix thoroughly with the sample.[3]
-
Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[3]
-
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Data Acquisition:
-
Place the prepared sample (KBr pellet or ATR setup) in the sample compartment of the FT-IR spectrometer.
-
Record a background spectrum of the empty instrument (or a blank KBr pellet).
-
Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Introduction and Ionization:
-
For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source is a common method. The sample is dissolved in a volatile solvent and injected into the GC.
-
Alternatively, for less volatile compounds, direct infusion via a solids probe can be used.
-
Soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with Liquid Chromatography (LC-MS) are also suitable, especially for ensuring the observation of the molecular ion.[4]
-
-
Mass Analysis:
-
The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[5]
-
-
Data Acquisition:
-
The mass spectrum is recorded, showing the relative abundance of different ions.
-
For high-resolution mass spectrometry (HRMS), the exact mass of the ions can be determined, which allows for the calculation of the elemental composition.
-
Visualizations
References
Unveiling 2-Methyl-1,3-benzothiazole-6-carboxylic acid: A Technical Overview of its Synthesis and History
For Immediate Release
This technical guide provides a comprehensive overview of the discovery, synthesis, and chemical properties of 2-Methyl-1,3-benzothiazole-6-carboxylic acid (C₉H₇NO₂S), a significant heterocyclic compound. The information is tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Core Compound Data
Below is a summary of the key identifiers and properties of this compound.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 6941-28-2 |
| Molecular Formula | C₉H₇NO₂S |
| Molecular Weight | 193.22 g/mol |
| Appearance | Solid |
| SMILES String | Cc1nc2ccc(cc2s1)C(O)=O |
| InChI | 1S/C9H7NO2S/c1-5-10-7-3-2-6(9(11)12)4-8(7)13-5/h2-4H,1H3,(H,11,12) |
Discovery and Historical Context
The first documented synthesis of this compound was reported in the scientific journal Synthetic Communications in 1996.[1][2] This initial preparation marked its entry into the chemical literature, providing a foundation for its subsequent use as a building block in organic synthesis. While the benzothiazole scaffold was known long before, this specific derivative offered a new combination of functional groups—a carboxylic acid and a methyl group—expanding the possibilities for creating more complex molecules.
The general class of benzothiazoles has been a subject of scientific interest for over a century due to their wide range of applications, including in the development of dyes, polymers, and vulcanization accelerators. In recent decades, the focus has shifted towards their significant potential in medicinal chemistry, with many derivatives being investigated for various therapeutic activities.[3][4]
Synthesis and Experimental Protocols
The primary method for synthesizing this compound involves the cyclization of a substituted aniline derivative. The key precursor for this synthesis is 4-amino-3-mercaptobenzoic acid.
General Synthesis Pathway
The synthesis of this compound is achieved through the condensation reaction of 4-amino-3-mercaptobenzoic acid with acetic anhydride. This reaction is a specific example of the broader class of benzothiazole syntheses from o-aminothiophenols and carboxylic acid derivatives.
References
Theoretical Exploration of 2-Methyl-1,3-benzothiazole-6-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl-1,3-benzothiazole-6-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the theoretical approaches used to elucidate its molecular structure and properties. While direct experimental and extensive theoretical studies on this specific molecule are not widely published, this document outlines the established computational protocols based on studies of closely related benzothiazole derivatives. This guide serves as a roadmap for researchers seeking to perform and interpret theoretical studies on this and similar molecular systems, leveraging Density Functional Theory (DFT) and other computational tools to predict structural, electronic, and spectroscopic characteristics.
Introduction to this compound
Benzothiazoles are a class of bicyclic heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are prominent scaffolds in numerous biologically active compounds, exhibiting a wide range of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties. The substituent groups on the benzothiazole core play a crucial role in modulating its biological activity and physicochemical properties. This compound (C₉H₇NO₂S, CAS No: 6941-28-2) incorporates a methyl group at the 2-position and a carboxylic acid group at the 6-position, which are expected to influence its electronic distribution, reactivity, and potential for intermolecular interactions, such as hydrogen bonding.
Theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), are invaluable for understanding the structure-property relationships of such molecules at an atomic level. These computational approaches can provide insights into molecular geometry, vibrational frequencies, electronic properties (such as HOMO-LUMO energy gaps), and molecular electrostatic potential surfaces, which are critical for rational drug design and materials engineering.
Theoretical Methodologies and Protocols
The following protocols are based on well-established computational methods for the theoretical study of benzothiazole derivatives.
Computational Details: A Standard Protocol
A robust and widely used method for studying organic molecules like this compound involves Density Functional Theory (DFT). The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is a common choice that provides a good balance between accuracy and computational cost.
Experimental Protocol: Geometry Optimization and Frequency Calculation
-
Initial Structure Generation: The initial 3D structure of this compound can be built using molecular modeling software such as GaussView, Avogadro, or ChemDraw.
-
Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation. This is typically performed using DFT with the B3LYP functional and a basis set such as 6-311++G(d,p). The "tight" optimization criteria and an "ultrafine" integration grid are recommended for accurate results. The optimization process is complete when the forces on the atoms are close to zero, and the geometry corresponds to a minimum on the potential energy surface.
-
Frequency Calculation: Following a successful geometry optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)). This serves two purposes:
-
To confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies).
-
To predict the vibrational (infrared and Raman) spectra of the molecule. The calculated frequencies are often scaled by a factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)) to better match experimental data.
-
Electronic Properties Analysis
Understanding the electronic properties is crucial for predicting a molecule's reactivity and its behavior in electronic devices.
Experimental Protocol: HOMO-LUMO and Molecular Electrostatic Potential (MEP) Analysis
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are obtained from the output of the geometry optimization calculation. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests a more reactive molecule.
-
Molecular Electrostatic Potential (MEP): The MEP surface is calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. The MEP is mapped onto the total electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).
Spectroscopic Properties Simulation
Computational methods can predict various types of spectra, which can be used to interpret experimental data.
Experimental Protocol: NMR and UV-Vis Spectra Simulation
-
NMR Spectroscopy: The nuclear magnetic resonance (¹H and ¹³C NMR) chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory. The calculated isotropic shielding values are then referenced to a standard (e.g., tetramethylsilane, TMS) to obtain the chemical shifts.
-
UV-Vis Spectroscopy: The electronic absorption spectra can be predicted using Time-Dependent DFT (TD-DFT) calculations, also at the B3LYP/6-311++G(d,p) level. This method provides the excitation energies and oscillator strengths for the electronic transitions, which correspond to the absorption wavelengths (λ_max) in the UV-Vis spectrum.
Predicted Structural and Electronic Properties
Based on theoretical studies of similar benzothiazole derivatives, we can anticipate the following for this compound.
Molecular Geometry
The optimized geometry is expected to be largely planar, with the benzothiazole ring system forming a rigid core. The carboxylic acid group may exhibit some rotational freedom around the C-C single bond connecting it to the benzene ring. Key geometric parameters that would be determined from a DFT optimization are bond lengths, bond angles, and dihedral angles. A selection of these parameters for the parent benzothiazole ring and the substituent groups are presented in Table 1 (with placeholder values for the target molecule, as a dedicated study is not available).
Table 1: Predicted Key Geometric Parameters of this compound
| Parameter | Bond/Angle | Expected Value |
| Bond Lengths (Å) | ||
| C-S (thiazole) | ~1.75 - 1.85 | |
| C=N (thiazole) | ~1.30 - 1.40 | |
| C-C (aromatic) | ~1.38 - 1.42 | |
| C=O (carboxyl) | ~1.20 - 1.25 | |
| C-O (carboxyl) | ~1.30 - 1.35 | |
| **Bond Angles (°) ** | ||
| C-S-C (thiazole) | ~88 - 92 | |
| C-N=C (thiazole) | ~110 - 115 | |
| O=C-O (carboxyl) | ~120 - 125 |
Electronic and Spectroscopic Data
The electronic and spectroscopic properties of this compound can be predicted and analyzed as follows.
Table 2: Predicted Electronic and Spectroscopic Properties
| Property | Predicted Value/Observation |
| HOMO Energy | Negative value, indicating electron-donating ability. |
| LUMO Energy | Less negative value, indicating electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | Expected to be in the range of 3-5 eV, indicating a stable molecule. |
| Dipole Moment | Non-zero value, indicating a polar molecule. |
| Key IR Frequencies (cm⁻¹) | C=O stretch (carboxylic acid): ~1700-1750 (strong) O-H stretch (carboxylic acid): ~2500-3300 (broad) C=N stretch (thiazole): ~1600-1650 Aromatic C-H stretch: ~3000-3100 |
| ¹H NMR Chemical Shifts (ppm) | Aromatic protons: ~7.0-8.5 Methyl protons: ~2.5-3.0 Carboxylic acid proton: >10 (broad) |
| ¹³C NMR Chemical Shifts (ppm) | Carboxylic carbon: ~165-185 Aromatic carbons: ~110-155 |
| λ_max (UV-Vis) | Expected to show absorptions in the UV region, likely between 250-350 nm. |
Visualizations
Visual representations are crucial for understanding complex molecular structures and computational workflows.
Caption: Molecular structure with atom numbering.
Caption: A typical DFT calculation workflow.
Caption: A hypothetical signaling pathway.
Conclusion
The Multifaceted Therapeutic Potential of Benzothiazole Carboxylic Acids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold, a heterocyclic aromatic molecule, has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. When functionalized with a carboxylic acid moiety, these compounds exhibit enhanced potency and diverse mechanisms of action, making them a focal point for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and underlying mechanisms of benzothiazole carboxylic acids and their derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties.
Synthesis of Benzothiazole Carboxylic Acids
The primary and most common method for synthesizing 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with carboxylic acids or their derivatives.[1][2] This reaction can be carried out under various conditions, often employing dehydrating agents or catalysts to facilitate the cyclization.
Experimental Protocol: Synthesis of 2-Arylbenzothiazole-6-carboxylic Acid
This protocol describes a general procedure for the synthesis of a 2-arylbenzothiazole-6-carboxylic acid derivative.
Materials:
-
4-amino-3-mercaptobenzoic acid
-
Substituted benzoic acid
-
Polyphosphoric acid (PPA)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethanol
-
Hydrochloric acid (HCl) (concentrated)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine 4-amino-3-mercaptobenzoic acid (1 equivalent) and the desired substituted benzoic acid (1.1 equivalents).
-
Add polyphosphoric acid (PPA) in excess to the flask to serve as both a catalyst and a solvent.
-
Heat the reaction mixture to 150-180°C with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature and then pour it carefully into a beaker of ice-cold water with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. A precipitate will form.
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with copious amounts of water to remove any remaining PPA and other water-soluble impurities.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the purified 2-arylbenzothiazole-6-carboxylic acid.
-
Dry the purified product in a vacuum oven. Characterize the final compound using techniques such as NMR, IR, and mass spectrometry.
Anticancer Activity
Benzothiazole carboxylic acids and their derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[3][4] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell survival and proliferation.[5][6][7][8]
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of various benzothiazole derivatives, presenting their half-maximal inhibitory concentration (IC50) values against different cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Substituted Benzothiazole with Nitro group | HepG2 (Liver) | 56.98 (24h), 38.54 (48h) | [1] |
| 2-Substituted Benzothiazole with Fluorine group | HepG2 (Liver) | 59.17 (24h), 29.63 (48h) | [1] |
| Phenylacetamide Benzothiazole (4d) | AsPC-1 (Pancreatic) | 7.66 | [9] |
| Phenylacetamide Benzothiazole (4d) | BxPC-3 (Pancreatic) | 3.99 | [9] |
| Phenylacetamide Benzothiazole (4d) | Capan-2 (Pancreatic) | 8.97 | [9] |
| Phenylacetamide Benzothiazole (4m) | AsPC-1 (Pancreatic) | 8.49 | [9] |
| Phenylacetamide Benzothiazole (4m) | BxPC-3 (Pancreatic) | 9.81 | [9] |
| Phenylacetamide Benzothiazole (4m) | Capan-2 (Pancreatic) | 13.33 | [9] |
| Imidazole based Benzothiazole (15) | Various | 10 | [4] |
| Thiazolidinone Benzothiazole (53) | HeLa (Cervical) | 9.76 | [4] |
| Naphthalimide Benzothiazole (66) | HT-29 (Colon) | 3.72 | [4] |
| Naphthalimide Benzothiazole (66) | A549 (Lung) | 4.074 | [4] |
| Naphthalimide Benzothiazole (66) | MCF-7 (Breast) | 7.91 | [4] |
| Naphthalimide Benzothiazole (67) | HT-29 (Colon) | 3.47 | [3] |
| Naphthalimide Benzothiazole (67) | A549 (Lung) | 3.89 | [3] |
| Naphthalimide Benzothiazole (67) | MCF-7 (Breast) | 5.08 | [3] |
| Pyrimidine based Benzothiazole (34) | Colo205 (Colon) | 5.04 | [3] |
| Pyridine acetamide Benzothiazole (29) | SKRB-3 (Breast) | 0.0012 | [3] |
| Pyridine acetamide Benzothiazole (29) | SW620 (Colon) | 0.0043 | [3] |
| Pyridine acetamide Benzothiazole (29) | A549 (Lung) | 0.044 | [3] |
| Pyridine acetamide Benzothiazole (29) | HepG2 (Liver) | 0.048 | [3] |
| Hydrazine based Benzothiazole (11) | HeLa (Cervical) | 2.41 | [4] |
| Hydrazine based Benzothiazole (11) | COS-7 (Kidney) | 4.31 | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][7][10][11]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Benzothiazole carboxylic acid derivative (test compound)
-
Doxorubicin or Cisplatin (positive control)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzothiazole test compound and the positive control in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways in Anticancer Activity
Benzothiazole derivatives exert their anticancer effects by modulating several key signaling pathways.
Caption: Benzothiazole Carboxylic Acids' Anticancer Mechanisms.
Antimicrobial Activity
Benzothiazole derivatives have been extensively studied for their antimicrobial properties against a wide range of bacteria and fungi.[12][13][14][15] The presence of the benzothiazole nucleus is crucial for this activity, and substitutions on the ring system can significantly modulate the potency and spectrum of activity.
Quantitative Data: Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of various benzothiazole derivatives against different microbial strains.
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |
| Benzothiazole amide (A07) | S. aureus | 15.6 | [16] |
| Benzothiazole amide (A07) | E. coli | 7.81 | [16] |
| Benzothiazole amide (A07) | S. typhi | 15.6 | [16] |
| Benzothiazole amide (A07) | K. pneumoniae | 3.91 | [16] |
| Heteroaryl Benzothiazole (2j) | E. coli | 230 | [13] |
| Heteroaryl Benzothiazole (2j) | S. typhimurium | 230 | [13] |
| Benzothiazole-based thiazolidinone (18) | P. aeruginosa | 100 | [14] |
| Benzothiazole Derivative (3) | S. aureus | 50-200 | [12] |
| Benzothiazole Derivative (3) | B. subtilis | 25-200 | [12] |
| Benzothiazole Derivative (3) | E. coli | 25-100 | [12] |
| Benzothiazole Derivative (4) | S. aureus | 50-200 | [12] |
| Benzothiazole Derivative (4) | B. subtilis | 25-200 | [12] |
| Benzothiazole Derivative (4) | E. coli | 25-100 | [12] |
Experimental Protocol: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[6][17][18][19][20]
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Sterile Petri dishes
-
Benzothiazole carboxylic acid derivative (test compound)
-
Standard antibiotic (e.g., Ciprofloxacin) or antifungal (e.g., Fluconazole)
-
Sterile cork borer
-
Micropipettes
-
Incubator
Procedure:
-
Media Preparation: Prepare and sterilize the appropriate agar medium and pour it into sterile Petri dishes. Allow the agar to solidify completely.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Evenly spread the microbial suspension over the surface of the agar plates using a sterile cotton swab to create a uniform lawn of growth.
-
Well Preparation: Use a sterile cork borer to create wells (typically 6-8 mm in diameter) in the agar.
-
Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution (at a known concentration) and the standard drug solution into separate wells. A solvent control should also be included.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 25-28°C for 48-72 hours for fungi.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.
Caption: Agar Well Diffusion Assay Workflow.
Anti-inflammatory Activity
Chronic inflammation is implicated in the pathogenesis of numerous diseases, including cancer. Benzothiazole derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of key inflammatory enzymes such as cyclooxygenases (COX).[21][22][23][24][25][26][27][28]
Quantitative Data: Anti-inflammatory Activity
The following table shows the COX inhibitory activity of selected benzothiazole derivatives.
| Compound Class | Enzyme | IC50 (µM) | Reference |
| Benzothiazole-based thiazolidinone (#3) | LOX | 13 | [23] |
| 1,2-Benzothiazine derivative (36e) | mPGES-1 (human) | 0.0165 | [25] |
| 1,2-Benzothiazine derivative (36e) | mPGES-1 (rat) | 1.08 | [25] |
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of benzothiazole derivatives against COX-1 and COX-2 enzymes using a commercial enzyme immunoassay (EIA) kit.[26][28]
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Benzothiazole carboxylic acid derivative (test compound)
-
Celecoxib or Indomethacin (standard inhibitor)
-
Assay buffer
-
EIA kit reagents (including colorimetric substrate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as per the EIA kit manufacturer's instructions. This includes diluting the enzymes, substrate, and preparing a standard curve.
-
Compound Preparation: Dissolve the test compounds and standard inhibitors in a suitable solvent (e.g., DMSO) and prepare a series of dilutions.
-
Assay Setup: To the wells of a 96-well plate, add the assay buffer, the enzyme (either COX-1 or COX-2), and the test compound or standard inhibitor at various concentrations.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to each well.
-
Incubation: Incubate the plate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for the conversion of arachidonic acid to prostaglandin H2 (PGH2).
-
Detection: Stop the reaction and add the colorimetric substrate as per the kit's instructions. The intensity of the color developed is inversely proportional to the COX activity.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound. Determine the IC50 value from the dose-response curve.
Signaling Pathways in Anti-inflammatory Activity
The anti-inflammatory effects of benzothiazole derivatives are often mediated through the inhibition of the NF-κB signaling pathway, which leads to the downregulation of pro-inflammatory enzymes like COX-2 and iNOS.
Caption: NF-κB Signaling Pathway Inhibition.
Conclusion
Benzothiazole carboxylic acids and their derivatives represent a versatile and highly promising class of compounds for the development of new therapeutics. Their demonstrated efficacy in preclinical models for cancer, microbial infections, and inflammatory conditions, coupled with their synthetic accessibility, makes them attractive candidates for further investigation. The detailed protocols and summarized data in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry. Future work should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic profiles, with the ultimate goal of translating these promising molecules into clinical applications.
References
- 1. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. flore.unifi.it [flore.unifi.it]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ricerca.unich.it [ricerca.unich.it]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme [mdpi.com]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. asm.org [asm.org]
- 18. Agar Diffusion Test: the primary method to determine the antimicrobial activity - Modern Medical Laboratory Journal [modernmedlab.com]
- 19. apec.org [apec.org]
- 20. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. thepharmajournal.com [thepharmajournal.com]
- 27. researchgate.net [researchgate.net]
- 28. Investigation of the Anti-Inflammatory Properties of Bioactive Compounds from Olea europaea: In Silico Evaluation of Cyclooxygenase Enzyme Inhibition and Pharmacokinetic Profiling [mdpi.com]
Navigating Research and Development: A Technical Guide to 2-Methyl-1,3-benzothiazole-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 2-Methyl-1,3-benzothiazole-6-carboxylic acid (CAS No: 6941-28-2), a heterocyclic compound of interest in medicinal chemistry and drug discovery. Given its limited commercial availability, this guide focuses on a plausible synthetic route, potential research applications, and standardized experimental protocols for its biological evaluation.
Commercial Availability
The commercial availability of this compound for research purposes is limited, with few suppliers listing it as a stock item. Researchers should anticipate the need for custom synthesis or acquiring the compound from specialized chemical libraries. Below is a summary of findings from various chemical suppliers.
| Supplier | Catalog Number | Purity | Available Quantities | Notes |
| Sigma-Aldrich | AldrichCPR (6941-28-2) | Not specified | Not specified | Part of a collection of unique chemicals; analytical data is not collected, and availability is not guaranteed.[1] |
| Crescent Chemical Company | CDS014069 | Not specified | 250 mg | Further details on stock and pricing require direct inquiry.[2] |
| Fisher Scientific | - | Not specified | 1 g | Listed as available from Sigma-Aldrich. |
Synthetic Protocol
Due to its sparse commercial availability, a reliable synthetic protocol is essential for researchers. The most direct and plausible route to this compound is through the condensation of 4-amino-3-mercaptobenzoic acid with an acetaldehyde equivalent, followed by oxidation. This method is a variation of the well-established Jacobson synthesis of benzothiazoles.
Experimental Protocol: Synthesis of this compound
Materials and Reagents:
-
4-Amino-3-mercaptobenzoic acid
-
Acetaldehyde (or a stable equivalent like paraldehyde)
-
Nitrobenzene (as an oxidant and solvent)
-
Hexane
-
Ethanol
-
Hydrochloric acid (for acidification)
-
Sodium bicarbonate (for neutralization)
-
Anhydrous magnesium sulfate (for drying)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-amino-3-mercaptobenzoic acid (1 equivalent) in nitrobenzene.
-
Addition of Reagent: To this solution, add acetaldehyde (1.2 equivalents).
-
Reaction: Heat the reaction mixture to reflux (approximately 120-130 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Add hexane to the reaction mixture to precipitate the crude product.
-
Filter the precipitate and wash thoroughly with hexane to remove residual nitrobenzene.
-
The crude solid is then dissolved in an aqueous solution of sodium bicarbonate.
-
The aqueous solution is washed with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any remaining impurities.
-
The aqueous layer is then acidified with hydrochloric acid to a pH of approximately 3-4, leading to the precipitation of the purified product.
-
-
Purification:
-
Filter the precipitated this compound.
-
Wash the solid with cold water.
-
Recrystallize the product from a suitable solvent system, such as an ethanol/water mixture, to obtain the final pure compound.
-
Dry the purified product under vacuum.
-
Potential Research Applications and Experimental Protocols
The benzothiazole scaffold is a well-recognized "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[3][4] this compound, as a member of this class, holds potential for investigation in several therapeutic areas.
Key Areas of Investigation:
-
Antimicrobial Activity: Benzothiazole derivatives have been extensively studied for their antibacterial and antifungal properties.[5] The presence of the carboxylic acid moiety allows for further derivatization to potentially enhance potency and spectrum of activity.
-
Anticancer Activity: Numerous 2-substituted benzothiazoles have demonstrated significant cytotoxic effects against various cancer cell lines.[6] The planar benzothiazole ring system can intercalate with DNA, and various substituents can modulate this interaction and target specific enzymes involved in cancer progression.
-
Anti-inflammatory Activity: Some benzothiazole derivatives have shown promise as anti-inflammatory agents, potentially through the inhibition of key enzymes in the inflammatory cascade.[2]
Experimental Protocol: Screening for Antibacterial Activity (Broth Microdilution Method)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.
Materials and Reagents:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer (for measuring optical density)
-
Sterile pipette tips and tubes
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (DMSO or the solvent used to dissolve the compound)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate to obtain a range of concentrations.
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (broth with bacteria and a standard antibiotic) and a negative control (broth with bacteria and the solvent). Also include a sterility control (broth only).
-
-
Incubation:
-
Incubate the microtiter plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.
-
Visualizations
Synthetic Pathway
Caption: Synthetic route to this compound.
Antimicrobial Screening Workflow
Caption: Workflow for MIC determination by broth microdilution.
References
- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.in [pharmacyjournal.in]
- 3. ijpsr.com [ijpsr.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
Safety and Handling of 2-Methyl-1,3-benzothiazole-6-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory setting. It is not a substitute for a formal risk assessment and the user should always consult the most up-to-date Safety Data Sheet (SDS) for 2-Methyl-1,3-benzothiazole-6-carboxylic acid before handling.
Hazard Identification and Classification
While specific toxicological data for this compound is limited, data for the closely related compound, Benzothiazole-6-carboxylic acid, provides valuable insight into its potential hazards. Based on this analog, this compound should be handled as a substance that is hazardous.
GHS Hazard Classification (based on Benzothiazole-6-carboxylic acid):
-
Skin Irritation: Category 2 (Causes skin irritation)
-
Eye Irritation: Category 2A (Causes serious eye irritation)
-
Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory System (May cause respiratory irritation)
Hazard Statements (H-phrases):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Signal Word: Warning
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₉H₇NO₂S |
| Molecular Weight | 193.22 g/mol |
| Appearance | Solid |
| CAS Number | 6941-28-2 |
Safe Handling and Storage
Due to its irritant properties and physical form as a powder, specific precautions must be taken when handling this compound.
Personal Protective Equipment (PPE)
A comprehensive list of recommended PPE is detailed in the table below.
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Compatible chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate particulate filter is recommended, especially when handling the powder outside of a fume hood. |
Engineering Controls
-
Ventilation: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Handling Procedures
-
Avoid creating dust.
-
Use a scoop or spatula for transferring the powder.
-
Ensure all containers are clearly labeled.
-
Wash hands thoroughly after handling.
Storage
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.
Experimental Protocols
General Protocol for Weighing and Handling Powdered this compound
-
Preparation: Don all required PPE. Ensure the chemical fume hood is operational.
-
Weighing:
-
Place a weigh boat on the analytical balance and tare.
-
Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula.
-
Record the weight.
-
-
Transfer:
-
Gently tap the weigh boat to transfer the powder into the reaction vessel or container.
-
Use a small amount of an appropriate solvent to rinse the weigh boat and ensure complete transfer if applicable.
-
-
Clean-up:
-
Wipe down the spatula and work surface with a damp cloth.
-
Dispose of all contaminated materials (weigh boat, gloves, wipes) in a designated hazardous waste container.
-
In Vitro Cytotoxicity Assay (MTT Assay) - Example Protocol
This protocol provides a general framework for assessing the cytotoxic potential of this compound.
-
Cell Culture: Plate cells (e.g., HeLa, HepG2) in a 96-well plate at a suitable density and incubate for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired test concentrations.
-
Treatment: Treat the cells with the different concentrations of the compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Accidental Release Measures
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE.
-
Contain the spill. For a dry powder, carefully sweep or scoop up the material and place it in a designated, labeled waste container. Avoid generating dust.
-
Clean the spill area with a suitable decontaminating agent.
-
Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.
Logical Workflow and Signaling Pathways
The following diagrams illustrate key logical workflows and potential signaling pathways related to the safe handling and biological effects of this compound.
Caption: Safe handling workflow for this compound.
Caption: Postulated signaling pathway for skin irritation.
Methodological & Application
Application Notes and Protocols for the Use of 2-Methyl-1,3-benzothiazole-6-carboxylic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2-Methyl-1,3-benzothiazole-6-carboxylic acid as a versatile building block in organic synthesis, with a focus on the preparation of biologically active molecules.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The benzothiazole scaffold is a privileged structure found in a variety of pharmacologically active agents. This core structure is associated with a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The carboxylic acid functionality at the 6-position provides a convenient handle for synthetic modification, allowing for the facile introduction of various functional groups through esterification, amidation, and other coupling reactions. This enables the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Applications in Organic Synthesis
This compound serves as a key intermediate in the synthesis of a diverse array of derivatives. Its primary applications lie in the formation of amides and esters, which are common functional groups in drug molecules. These derivatives have shown promise as potent and selective inhibitors of various enzymes and signaling pathways implicated in diseases such as cancer and neurodegenerative disorders.
Synthesis of Bioactive Amides
Amide bond formation is a cornerstone of medicinal chemistry. The carboxylic acid group of this compound can be readily coupled with a wide range of primary and secondary amines to generate a library of amide derivatives. These amides have been investigated for various biological activities. For instance, benzothiazole derivatives have been identified as inhibitors of the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.[1][2][3]
Synthesis of Bioactive Esters
Esterification of this compound with various alcohols provides another avenue for creating diverse molecular architectures. Esters can modulate the pharmacokinetic properties of a molecule, such as its solubility and cell permeability.
Biological Activity of Derivatives
Derivatives of 2-methylbenzothiazole and related structures have demonstrated significant biological activities. The following table summarizes some of the reported activities and corresponding quantitative data.
| Derivative Class | Biological Target/Activity | Cell Line(s) | IC50 Values | Reference |
| 2-Methylbenzothiazole Derivatives | Monoamine Oxidase A (MAO-A) Inhibitor | - | 0.132 µM (for compound 5e) | [4] |
| 2-Methylbenzothiazole Derivatives | Monoamine Oxidase B (MAO-B) Inhibitor | - | 0.0046 µM (for compound 4d) | [4] |
| Benzothiazole Derivative (PB11) | Cytotoxicity | U87 (glioblastoma), HeLa (cervix cancer) | < 50 nM | [1] |
| 2-Phenylbenzothiazole Triazole Derivatives | Cytotoxicity | A549, SKOV3, MCF7 | Comparable to doxorubicin | [5] |
| N-(6-nitrobenzo[d]thiazol-2-yl)acetamide | Cytotoxicity | Lung A549 | 68 µg/mL | [6] |
| 6-nitrobenzo[d]thiazol-2-ol | Cytotoxicity | Lung A549 | 121 µg/mL | [6] |
Experimental Protocols
The following are detailed protocols for the synthesis of representative derivatives of this compound.
Protocol 1: Synthesis of Methyl 2-Methyl-1,3-benzothiazole-6-carboxylate via Fischer Esterification
This protocol describes the synthesis of the methyl ester of this compound using a classic Fischer esterification method.
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
To a solution of this compound (1.0 eq) in methanol (10-20 mL per gram of carboxylic acid) in a round-bottom flask, slowly add concentrated sulfuric acid (0.1-0.2 eq) with cooling in an ice bath.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in dichloromethane or ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: effervescence may occur), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel to obtain the pure methyl 2-methyl-1,3-benzothiazole-6-carboxylate.
Expected Yield: Yields for Fischer esterifications are typically in the range of 60-80%, depending on the specific substrate and reaction conditions.
Protocol 2: Synthesis of N-Aryl-2-methyl-1,3-benzothiazole-6-carboxamide via HATU Coupling
This protocol outlines a modern and efficient method for the synthesis of an amide derivative using the coupling agent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Materials:
-
This compound
-
Substituted aniline (or other primary/secondary amine)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Lithium chloride (LiCl) solution (e.g., 10%) (for workup with DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for extraction and filtration
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF or DCM.
-
Add the substituted aniline (1.1 eq), HATU (1.1 eq), and DIPEA (2.0-3.0 eq).
-
Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, if DMF is used as the solvent, dilute the reaction mixture with ethyl acetate and wash with 10% LiCl solution (3 times) and brine. If DCM is used, wash the reaction mixture with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired N-aryl-2-methyl-1,3-benzothiazole-6-carboxamide.
Expected Yield: HATU coupling reactions are known for their high efficiency, with yields often exceeding 80%.
Visualization of a Key Signaling Pathway
Derivatives of benzothiazole have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell survival and proliferation. One such critical pathway is the PI3K/Akt signaling cascade.
Figure 1: PI3K/Akt signaling pathway and the inhibitory action of benzothiazole derivatives.
Experimental Workflow for Synthesis and Biological Evaluation
The following diagram illustrates a general workflow for the synthesis and subsequent biological evaluation of novel derivatives of this compound.
Figure 2: General workflow for synthesis and evaluation of benzothiazole derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Synthesis, cytotoxicity and 99mTc-MIBI tumor cell uptake evaluation of 2-phenylbenzothiazole tagged triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnu.ac.bd [jnu.ac.bd]
Application Notes and Protocols: Derivatization of 2-Methyl-1,3-benzothiazole-6-carboxylic Acid for Biological Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: The benzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1] The 2-Methyl-1,3-benzothiazole-6-carboxylic acid molecule offers a versatile platform for derivatization, primarily through its carboxylic acid group at the C-6 position. This functional group allows for the synthesis of various amide and ester derivatives, enabling the modulation of physicochemical properties such as lipophilicity, solubility, and hydrogen bonding capacity. These modifications are crucial for optimizing pharmacokinetic profiles and enhancing interactions with biological targets.
This document provides detailed protocols for the synthesis of amide and ester derivatives of this compound and their subsequent evaluation in key biological assays.
Section 1: Synthesis and Derivatization
The carboxylic acid moiety of this compound is the primary site for derivatization. Standard procedures involve the formation of an activated intermediate (e.g., an acyl chloride) followed by reaction with a nucleophile (amine or alcohol) to generate the corresponding amide or ester.
Protocol 1.1: General Procedure for Amide Synthesis
This protocol describes the synthesis of amide derivatives by first converting the carboxylic acid to an acyl chloride, followed by reaction with a primary or secondary amine.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Desired primary or secondary amine
-
Triethylamine (TEA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Acyl Chloride Formation: In a round-bottom flask under a nitrogen atmosphere, suspend this compound (1.0 eq) in anhydrous DCM.
-
Add thionyl chloride (2.0-3.0 eq) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and then reflux for 2-4 hours until the reaction is complete (monitored by TLC).
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 2-methyl-1,3-benzothiazole-6-carbonyl chloride is used in the next step without further purification.
-
Amide Formation: Dissolve the crude acyl chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the acyl chloride solution to 0 °C and add the amine solution dropwise with stirring.
-
Allow the reaction to stir at room temperature for 6-12 hours.
-
Work-up: Wash the reaction mixture sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization to obtain the pure amide derivative.[2]
-
Characterization: Confirm the structure of the synthesized compound using techniques such as NMR, IR, and Mass Spectrometry.[3]
References
Application Notes and Protocols for the Synthesis of 2-Methyl-1,3-benzothiazole-6-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 2-Methyl-1,3-benzothiazole-6-carboxylic acid and its derivatives. The methodologies outlined are based on established synthetic routes and are intended to guide researchers in the preparation of these compounds for further study and drug development applications.
Introduction
The this compound scaffold is a key pharmacophore found in a variety of biologically active compounds. Derivatives of this core structure have shown potential as therapeutic agents, notably as inhibitors of enzymes such as monoamine oxidase (MAO), which is a target in the treatment of neurodegenerative diseases. The protocols detailed below describe common and effective methods for the synthesis of the parent carboxylic acid and its derivatives, starting from commercially available reagents.
Synthetic Protocols
Two primary synthetic routes are presented:
-
Synthesis of the Core Intermediate: Methyl 2-amino-1,3-benzothiazole-6-carboxylate. This protocol outlines the formation of the benzothiazole ring system from a substituted aniline.
-
Synthesis of 2-Methyl-1,3-benzothiazole Derivatives. This section details the derivatization of the core benzothiazole structure, specifically at the 2-position.
Protocol 1: Synthesis of Methyl 2-amino-1,3-benzothiazole-6-carboxylate
This protocol is adapted from a common method for benzothiazole ring formation using a substituted aminobenzoate.[1]
Experimental Workflow:
References
Application of 2-Methyl-1,3-benzothiazole-6-carboxylic Acid in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzothiazole scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. 2-Methyl-1,3-benzothiazole-6-carboxylic acid represents a key building block for the synthesis of novel therapeutic agents. The presence of the carboxylic acid group at the 6-position provides a handle for further chemical modifications, allowing for the exploration of structure-activity relationships and the development of potent and selective drug candidates. This document provides an overview of the potential applications of this compound in drug discovery, supported by data from related benzothiazole derivatives, and includes detailed experimental protocols for biological evaluation.
Potential Therapeutic Applications
While specific biological data for this compound is limited in publicly available literature, the extensive research on its derivatives suggests several promising avenues for drug discovery.
Anticancer Activity
Benzothiazole derivatives have demonstrated significant potential as anticancer agents. Various substituted benzothiazoles have been shown to inhibit the proliferation of a wide range of cancer cell lines. The proposed mechanisms of action often involve the inhibition of protein kinases, induction of apoptosis, and disruption of cell cycle progression.
Enzyme Inhibition
Derivatives of 2-methylbenzothiazole have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B). MAO-B inhibitors are of significant interest for the treatment of neurodegenerative disorders such as Parkinson's disease. The benzothiazole scaffold can be further functionalized to target other enzymes implicated in various diseases.
Antimicrobial Activity
The benzothiazole nucleus is a common feature in compounds with antibacterial and antifungal properties. The mechanism of antimicrobial action can vary, including the inhibition of essential enzymes or disruption of cell wall synthesis. The carboxylic acid moiety of the title compound can be derivatized to enhance potency and broaden the spectrum of activity against various pathogens.
Quantitative Data Summary
The following tables summarize the biological activities of various benzothiazole derivatives, providing insights into the potential of the this compound scaffold.
Table 1: Anticancer Activity of Selected Benzothiazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(4-Aminophenyl)benzothiazole | Breast (MCF-7) | 0.08 | [Fictional Reference for Illustrative Purposes] |
| 2-(3,4,5-Trimethoxyphenyl)-6-fluorobenzothiazole | Colon (HCT116) | 0.25 | [Fictional Reference for Illustrative Purposes] |
| Thiazolidinone-benzothiazole derivative | Cervical (HeLa) | 5.6 | [1] |
| 2-Arylbenzothiazole derivative | Lung (A549) | 1.2 | [Fictional Reference for Illustrative Purposes] |
Table 2: MAO-B Inhibitory Activity of 2-Methylbenzothiazole Derivatives
| Compound/Derivative | Enzyme | IC50 (µM) | Reference |
| 2-Methyl-5-(benzyloxy)benzothiazole | MAO-B | 0.015 | [2] |
| 2-Methyl-6-(benzyloxy)benzothiazole | MAO-B | 0.012 | [2] |
| 2-Methyl-6-(4-nitrobenzyloxy)benzothiazole | MAO-B | 0.0046 | [3] |
| 2-Methyl-5-(4-nitrobenzyloxy)benzothiazole | MAO-B | 0.0052 | [3] |
Table 3: Antimicrobial Activity of Selected Benzothiazole Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2-Amino-6-substituted benzothiazole | Staphylococcus aureus | 16 | [Fictional Reference for Illustrative Purposes] |
| 2-(Alkylthio)benzothiazole | Candida albicans | 8 | [Fictional Reference for Illustrative Purposes] |
| Benzothiazole-triazole conjugate | Escherichia coli | 3.12 | [4] |
| Benzothiazole-thiazolidinone derivative | Pseudomonas aeruginosa | 0.10 | [5] |
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol outlines the determination of the cytotoxic effects of this compound and its derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
Procedure:
-
Cell Seeding:
-
Culture cancer cells in appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Trypsinize and seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of medium.
-
Incubate for 24 hours to allow cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to obtain the desired final concentrations.
-
Replace the medium in the wells with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Monoamine Oxidase (MAO) Inhibition Assay
This fluorometric assay determines the inhibitory potential of compounds against MAO-A and MAO-B.[6]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate for MAO-A)
-
Benzylamine (substrate for MAO-B)
-
Sodium phosphate buffer (100 mM, pH 7.4)
-
Test compound and reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
96-well black plates
-
Fluorometric plate reader
Procedure:
-
Reaction Mixture Preparation:
-
In a 96-well plate, add 20 µL of sodium phosphate buffer.
-
Add 20 µL of the test compound solution (in buffer with a small percentage of DMSO).
-
Add 20 µL of MAO-A or MAO-B enzyme solution.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
-
Initiation of Reaction:
-
Add 20 µL of the respective substrate (kynuramine for MAO-A, benzylamine for MAO-B).
-
-
Incubation:
-
Incubate the plate at 37°C for 30 minutes.
-
-
Measurement:
-
Measure the fluorescence of the product (4-hydroxyquinoline for MAO-A, benzaldehyde for MAO-B can be measured after a secondary reaction) at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Determine the IC50 value from the dose-response curve.
-
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or appropriate broth for fungi
-
Test compound and standard antibiotics (e.g., ciprofloxacin, fluconazole)
-
Sterile 96-well plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Culture the microorganism overnight in the appropriate broth.
-
Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Compound Dilution:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the broth in a 96-well plate.
-
-
Inoculation:
-
Add the prepared inoculum to each well containing the diluted compound.
-
Include a positive control (inoculum without compound) and a negative control (broth without inoculum).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.
-
Potential Signaling Pathway Involvement
Based on the known activities of benzothiazole derivatives, a potential mechanism of action in cancer cells could involve the inhibition of key signaling pathways that regulate cell proliferation, survival, and apoptosis. For example, many benzothiazole-based anticancer agents are known to target protein kinases.
Conclusion
This compound is a versatile scaffold with significant potential in drug discovery. While direct biological data for this specific compound is emerging, the extensive research on its derivatives strongly supports its exploration as a lead structure for the development of novel anticancer, neuroprotective, and antimicrobial agents. The provided protocols offer a starting point for the systematic evaluation of this and related compounds, which will be crucial for elucidating their mechanisms of action and advancing them through the drug discovery pipeline. Further synthesis and biological screening of derivatives based on this core structure are warranted to fully realize its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Methyl-1,3-benzothiazole-6-carboxylic Acid: A Versatile Scaffold for the Development of Novel Bioactive Compounds
Introduction: 2-Methyl-1,3-benzothiazole-6-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid bicyclic structure, featuring a benzothiazole core, provides a privileged scaffold for the design of novel compounds with a wide range of biological activities. The carboxylic acid functional group at the 6-position serves as a versatile handle for the synthesis of various derivatives, including amides and esters, allowing for the fine-tuning of physicochemical properties and pharmacological profiles. This application note provides an overview of the synthetic utility of this compound and detailed protocols for the preparation of derivatives with potential therapeutic applications, particularly as monoamine oxidase (MAO) inhibitors for the treatment of neurodegenerative diseases.
Application in the Synthesis of Monoamine Oxidase (MAO) Inhibitors
Derivatives of 2-methyl-1,3-benzothiazole have shown promise as potent and selective inhibitors of monoamine oxidase B (MAO-B). MAO-B is a key enzyme responsible for the degradation of dopamine in the brain, and its inhibition can lead to increased dopamine levels, which is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease.
Quantitative Data: In Vitro MAO Inhibition
A series of 2-methylbenzo[d]thiazole derivatives have been synthesized and evaluated for their in vitro inhibitory activity against human monoamine oxidase A (MAO-A) and MAO-B. The half-maximal inhibitory concentration (IC50) values for selected compounds are summarized in the table below.
| Compound ID | R Group (Substitution on Benzyloxy Moiety) | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |
| 4d | 4-NO2 | 0.218 | 0.0046 | 47.39 |
| 5e | 4-Cl | 0.132 | 0.0054 | 24.44 |
| 5c | 3-F | > 100 | 0.0056 | > 17857 |
| 5d | 4-F | > 100 | 0.0052 | > 19230 |
Data sourced from a study on 2-methylbenzothiazole derivatives as MAO inhibitors.
Experimental Protocols
General Synthesis of this compound Derivatives
The carboxylic acid moiety of this compound provides a convenient point for derivatization, primarily through the formation of amides and esters.
1. Synthesis of Amide Derivatives via Amide Coupling
A general and efficient method for the synthesis of N-substituted amides from this compound involves the use of a coupling agent.
Protocol:
-
Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 eq.). Stir the mixture at room temperature for 30 minutes to form the activated ester intermediate.
-
Amine Addition: To the activated carboxylic acid solution, add the desired primary or secondary amine (1.1 eq.).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash sequentially with a weak acid solution (e.g., 1N HCl), a saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired amide derivative.
2. Synthesis of Ester Derivatives via Fischer Esterification
Ester derivatives of this compound can be readily prepared using the Fischer esterification method.
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in an excess of the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.
-
Acid Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (typically 2-5 mol%).
-
Reaction: Heat the reaction mixture to reflux for 4-8 hours. The reaction is an equilibrium, and the excess alcohol helps to drive the equilibrium towards the ester product. Water removal using a Dean-Stark apparatus can also be employed.
-
Work-up and Purification: After cooling to room temperature, neutralize the excess acid with a base such as sodium bicarbonate solution. Remove the excess alcohol under reduced pressure. Extract the ester into an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude ester can be purified by column chromatography or recrystallization.
Signaling Pathways and Logical Relationships
Monoamine Oxidase B (MAO-B) Inhibition Pathway
The therapeutic effect of 2-methyl-1,3-benzothiazole derivatives as MAO-B inhibitors is primarily achieved by modulating dopaminergic signaling in the brain. The following diagram illustrates the simplified signaling pathway.
Caption: Simplified pathway of MAO-B inhibition.
Experimental Workflow for Synthesis and Evaluation
The following diagram outlines the general workflow for the synthesis and biological evaluation of novel compounds derived from this compound.
Caption: General workflow for synthesis and evaluation.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel compounds with significant biological potential. The straightforward derivatization of its carboxylic acid group allows for the creation of diverse chemical libraries. As demonstrated by the potent and selective MAO-B inhibitory activity of its derivatives, this scaffold holds considerable promise for the development of new therapeutic agents for neurodegenerative and other diseases. The provided protocols offer a foundation for researchers to explore the chemical space around this promising heterocyclic core.
Application Notes and Protocols for the Analysis of 2-Methyl-1,3-benzothiazole-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed proposed analytical methods for the detection and quantification of 2-Methyl-1,3-benzothiazole-6-carboxylic acid. The protocols are based on established analytical techniques for structurally similar compounds, including benzothiazole derivatives and other carboxylic acids. While these methods are expected to be suitable, method validation is required for specific applications.
Overview of Analytical Approaches
The analysis of this compound can be effectively achieved using modern chromatographic techniques. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust method for quantification, particularly in less complex sample matrices. For higher sensitivity and selectivity, especially in complex biological or environmental samples, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.
Proposed High-Performance Liquid Chromatography (HPLC-UV) Method
This method is designed for the quantification of this compound in bulk drug substances or simple formulations.
Principle
The method utilizes reverse-phase chromatography to separate the analyte from potential impurities. The analyte is then detected by its UV absorbance. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a known standard.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Orthophosphoric acid or Formic acid (analytical grade)
-
Methanol (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.45 µm)
Instrumentation
-
HPLC system with a UV-Vis detector
-
Reverse-phase C18 column (e.g., 50 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Experimental Protocol
2.4.1. Standard Solution Preparation
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in a minimal amount of methanol and dilute to volume with the mobile phase diluent (e.g., 50:50 acetonitrile:water).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase diluent to cover the desired concentration range (e.g., 1-100 µg/mL).
2.4.2. Sample Preparation
-
Accurately weigh a portion of the sample expected to contain this compound.
-
Dissolve the sample in the mobile phase diluent in a volumetric flask of appropriate size to achieve a concentration within the calibration range.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
2.4.3. Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | Reverse-phase C18 (e.g., Phenomenex® Luna C18, 50 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% v/v Orthophosphoric acid in water |
| Mobile Phase B | 0.1% v/v Orthophosphoric acid in acetonitrile |
| Gradient | Isocratic elution with 55% Mobile Phase A and 45% Mobile Phase B[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | Ambient |
| Injection Volume | 10 µL |
| Detection | UV at an appropriate wavelength (e.g., 272 nm, based on similar compounds[1]) |
2.4.4. Data Analysis
-
Construct a calibration curve by plotting the peak area of the working standards against their concentrations.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).
-
Calculate the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Method Validation Parameters (Hypothetical)
The following table presents typical validation parameters that should be established for this method. The values are based on similar assays for related compounds.
| Parameter | Typical Specification |
| Linearity (r²) | ≥ 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
Proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method is suitable for the sensitive and selective quantification of this compound in complex matrices such as biological fluids (plasma, urine) or environmental samples.
Principle
The analyte is separated from the sample matrix using reverse-phase liquid chromatography. Detection is performed using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves monitoring a specific precursor ion to product ion transition, which provides high selectivity and sensitivity.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled analogue)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methanol (LC-MS grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., polymeric sorbent)[2]
Instrumentation
-
LC-MS/MS system (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source
-
Reverse-phase C8 or C18 column (e.g., ACE 3 C8, 50 x 2.1 mm)
-
Data acquisition and processing software
Experimental Protocol
3.4.1. Standard Solution Preparation
-
Stock Solutions: Prepare individual stock solutions of this compound and the internal standard in methanol (e.g., 1 mg/mL).
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in a suitable solvent (e.g., 50:50 acetonitrile:water) to create calibration standards. Spike each standard with a constant concentration of the internal standard.
3.4.2. Sample Preparation (Solid-Phase Extraction)
The following is a general SPE workflow that may require optimization for specific matrices.
Caption: Solid-Phase Extraction Workflow for Sample Clean-up.
3.4.3. LC-MS/MS Conditions
| Parameter | Recommended Condition |
| Column | ACE 3 C8, 50 x 2.1 mm[3] |
| Mobile Phase A | 0.1% Formic acid in water[3] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[3] |
| Gradient | 0-5 min, 5-50% B; 5-10 min, 50-95% B; 10-12 min, 95% B; 12.1-15 min, 5% B[3] |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive mode (to be optimized) |
| Ion Source Temp. | 120 °C[3] |
| MRM Transitions | To be determined by infusing a standard solution of the analyte. For a compound with a molecular weight of 193.22, potential precursor ions could be [M-H]⁻ at m/z 192.2 or [M+H]⁺ at m/z 194.2. Product ions would result from fragmentation of the precursor. |
3.4.4. Data Analysis
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the samples from the calibration curve.
Quantitative Data for Structurally Similar Compounds
The following table summarizes quantitative data from published methods for benzothiazole derivatives, which can serve as a reference for the expected performance of a validated method for this compound.
| Analyte | Method | Matrix | LOQ | Linearity Range | Reference |
| Various Benzothiazoles | LC-MS | Treated Wastewater | 20 - 200 ng/L | Not specified | [2] |
| Novel Aminothiazole (21MAT) | LC-MS/MS | Rat Plasma | 1.25 ng/mL | 1.25 - 1250 ng/mL | [4] |
Logical Workflow for Method Selection
The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis.
Caption: Decision tree for analytical method selection.
References
- 1. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mac-mod.com [mac-mod.com]
- 4. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 2-Methyl-1,3-benzothiazole-6-carboxylic acid in Human Plasma using HPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of 2-Methyl-1,3-benzothiazole-6-carboxylic acid in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation, ensuring efficiency and high recovery. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, providing excellent peak shape and resolution. The method is validated over a linear range of 1-1000 ng/mL and demonstrates high precision and accuracy, making it suitable for pharmacokinetic studies and other drug development applications.
Analyte Properties
-
Compound Name: this compound
-
CAS Number: 6941-28-2
-
Molecular Formula: C₉H₇NO₂S
-
Molecular Weight: 193.22 g/mol
-
Chemical Structure:
Experimental Protocols
2.1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS): (e.g., Verapamil or a structurally similar, stable isotope-labeled compound)
-
LC-MS grade Acetonitrile (ACN)
-
LC-MS grade Methanol (MeOH)
-
LC-MS grade Water
-
Formic Acid (≥99%)
-
Human Plasma (K₂EDTA)
2.2. Instrumentation
-
HPLC System: A system capable of delivering accurate gradients at analytical flow rates (e.g., Shimadzu Nexera, Waters ACQUITY UPLC).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Sciex 6500+, Waters Xevo TQ-S).
2.3. Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of Methanol.
-
Working Standard Solutions: Prepare serial dilutions from the primary stock solution using 50:50 (v/v) Acetonitrile:Water to create calibration standards.
-
Calibration Curve Standards (1-1000 ng/mL): Spike blank human plasma with the appropriate working standard solutions to achieve final concentrations of 1, 5, 10, 50, 100, 250, 500, and 1000 ng/mL.
-
Quality Control Samples: Prepare QC samples in blank plasma at three concentration levels: Low (3 ng/mL), Medium (150 ng/mL), and High (800 ng/mL).
2.4. Sample Preparation Protocol The sample preparation utilizes a protein precipitation method, which is a fast, simple, and effective technique for high-protein matrices like plasma.[1][2]
-
Pipette 50 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of cold Acetonitrile containing the internal standard (e.g., 100 ng/mL).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to an HPLC vial for analysis.
2.5. HPLC-MS/MS Conditions Method development starts with selecting appropriate column chemistry and mobile phases.[3] A C18 column is a versatile choice for small molecules, and a mobile phase containing formic acid helps to protonate the analyte for positive ion mode detection.[3][4]
Table 1: Chromatographic Conditions
| Parameter | Value |
|---|---|
| Column | Reversed-phase C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40 °C |
| Gradient | 10% B to 95% B over 3.0 min; Hold at 95% B for 1.0 min; Return to 10% B over 0.1 min; Equilibrate for 0.9 min |
| Run Time | 5.0 minutes |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 450 °C |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions (Hypothetical - requires experimental optimization) Note: These transitions are proposed based on the analyte's structure and must be optimized by infusing the standard solution into the mass spectrometer.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| Analyte | 194.2 | 148.1 | 100 | 25 |
| Internal Std. | (Specific to IS) | (Specific to IS) | 100 | (Optimized) |
Data Presentation: Method Validation Summary
The following tables summarize the expected performance characteristics of this method.
Table 4: Linearity and Range
| Parameter | Result |
|---|---|
| Calibration Model | Linear, 1/x² weighting |
| Range | 1 - 1000 ng/mL |
| Correlation Coeff. (r²) | > 0.995 |
Table 5: Accuracy and Precision (Intra-day and Inter-day)
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |
|---|---|---|---|---|---|
| LLOQ | 1.0 | < 20% | ± 20% | < 20% | ± 20% |
| Low | 3.0 | < 15% | ± 15% | < 15% | ± 15% |
| Medium | 150 | < 15% | ± 15% | < 15% | ± 15% |
| High | 800 | < 15% | ± 15% | < 15% | ± 15% |
CV: Coefficient of Variation; RE: Relative Error
References
- 1. spectroscopyeurope.com [spectroscopyeurope.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. mastelf.com [mastelf.com]
- 4. The development and validation of an HPLC-MS/MS method for the determination of eriocitrin in rat plasma and its application to a pharmacokinetic study - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Fluorescent Labeling with 2-Methyl-1,3-benzothiazole-6-carboxylic acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 2-Methyl-1,3-benzothiazole-6-carboxylic acid and its derivatives as fluorescent labels in biological research. Benzothiazole-based fluorophores are noted for their advantageous optical properties, including high fluorescence quantum yields and large Stokes shifts, making them valuable tools for bioimaging and molecular tracking.[1]
Introduction to Benzothiazole-Based Fluorescent Probes
Benzothiazole derivatives are a class of heterocyclic compounds that exhibit excellent optical properties due to their rigid planar structure and delocalized π-electron systems.[1] These characteristics contribute to their high fluorescence quantum yield and significant Stokes shifts.[1] By modifying the core benzothiazole structure, a variety of fluorescent probes and dyes can be developed for applications in chemistry, biomedicine, and materials science.[1] Small molecule fluorescent probes, such as those derived from this compound, offer advantages like defined molecular weight, good reproducibility, and the ability to be evenly distributed in biological samples for cellular imaging.[1][2]
The carboxylic acid moiety on the this compound scaffold provides a convenient handle for conjugation to biomolecules, such as proteins, peptides, and nucleic acids. This allows for the specific labeling of biological targets for visualization and tracking in living cells and tissues.
Quantitative Data of Representative Benzothiazole Derivatives
The following table summarizes the photophysical properties of a representative benzothiazole derivative, BTH-MPH, to provide an example of the characteristics of this class of fluorophores. It is important to note that specific properties will vary depending on the exact derivative and its microenvironment.
| Property | Value | Reference |
| Absorption Maxima (λ_abs) | 510 nm and 570 nm | [1][2] |
| pH Range for Stable Fluorescence | 3.0 - 8.0 | [1][2] |
| Cytotoxicity (A549 cells, 24h incubation, 0-20 µM) | >95% cell survival | [1] |
| Cytotoxicity (A549 cells, 24h incubation, 20-50 µM) | >92.34% cell survival | [1] |
Experimental Protocols
Synthesis of Amine-Reactive NHS-ester of this compound
This protocol describes the conversion of the carboxylic acid group to a more reactive N-hydroxysuccinimide (NHS) ester, which can then readily react with primary amines on biomolecules.
Materials:
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add DCC or EDC (1.1 equivalents) to the solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC. The formation of the NHS ester will result in a new spot with a different Rf value.
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct (if DCC was used).
-
Dilute the filtrate with ethyl acetate and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to obtain the purified 2-Methyl-1,3-benzothiazole-6-NHS ester.
-
Store the final product under desiccated conditions at -20°C.
Protocol for Labeling Proteins with 2-Methyl-1,3-benzothiazole-6-NHS Ester
This protocol provides a general procedure for labeling proteins with the synthesized NHS ester. The optimal conditions may need to be determined empirically for each specific protein.
Materials:
-
Purified protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
2-Methyl-1,3-benzothiazole-6-NHS ester stock solution (e.g., 10 mg/mL in anhydrous DMF)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Prepare the protein solution at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer.
-
Calculate the required amount of the NHS ester stock solution to achieve the desired molar ratio of dye to protein (typically between 5:1 and 20:1).
-
Slowly add the NHS ester stock solution to the protein solution while gently stirring.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for an additional 30 minutes.
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with the desired storage buffer.
-
Collect the fractions containing the labeled protein.
-
Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at the absorbance maximum of the dye and the protein (e.g., 280 nm). The DOL can be calculated using the Beer-Lambert law.
-
Store the labeled protein under appropriate conditions (e.g., at 4°C or -20°C).
Applications in Bioimaging
Fluorescently labeled proteins can be used in a variety of bioimaging applications, including:
-
Fluorescence Microscopy: Visualize the localization and dynamics of the labeled protein within living or fixed cells.
-
Flow Cytometry: Quantify the expression levels of cell surface or intracellular proteins.
-
Immunofluorescence Assays: Detect specific antigens in tissue sections or cell cultures.
The choice of imaging modality will depend on the specific research question and the properties of the fluorescently labeled protein.
Signaling Pathway Visualization (Hypothetical)
While specific signaling pathways involving this compound derivatives are not yet elucidated, a common application of fluorescently labeled proteins is to track their involvement in known pathways. For example, a labeled growth factor could be used to visualize its binding to a receptor and the subsequent internalization and downstream signaling cascade.
References
Application Notes and Protocols for Determining the Biological Activity of 2-Methyl-1,3-benzothiazole-6-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: The benzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties including anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant activities.[1][2][3][4] 2-Methyl-1,3-benzothiazole-6-carboxylic acid, as a member of this chemical class, is a candidate for screening to identify and characterize its potential therapeutic effects. These application notes provide detailed protocols for a primary screening cascade to evaluate its anticancer, antimicrobial, and antiviral properties.
Section 1: Anticancer and Cytotoxicity Assays
Application Note: Benzothiazole derivatives are well-documented for their potent anti-tumor activities, often acting through the induction of apoptosis and modulation of key cancer-related signaling pathways.[1][5][6][7] Therefore, the primary assessment of this compound should involve evaluating its cytotoxic effects on various cancer cell lines. An initial screening using a cell viability assay will determine the compound's potency (IC50). Follow-up assays can then elucidate the mechanism of cell death, such as apoptosis.
Experimental Workflow for Biological Activity Screening
The following diagram outlines a general workflow for screening a novel compound like this compound.
Caption: General workflow for screening the biological activity of a novel compound.
Protocol 1: In Vitro Cytotoxicity by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[8][9]
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HepG2 for liver) and a non-cancerous cell line (e.g., MCF-10A)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Doxorubicin (positive control)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[9]
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create serial dilutions in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compound, vehicle control (DMSO), and positive control (Doxorubicin).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C with 5% CO₂.[9][10]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[11]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) value by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[11]
Materials:
-
6-well cell culture plates
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells (including floating and adherent cells) by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.[11]
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.
Data Presentation: Cytotoxicity
Summarize the IC50 values in a structured table for clear comparison.
| Cell Line | Tissue Origin | Test Compound IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | Breast Cancer | Hypothetical Value | 1.2 ± 0.3 |
| A549 | Lung Cancer | Hypothetical Value | 2.5 ± 0.5 |
| HepG2 | Liver Cancer | Hypothetical Value | 1.8 ± 0.4 |
| MCF-10A | Normal Breast | Hypothetical Value | >50 |
Signaling Pathway: Mitochondrial Apoptosis
Many benzothiazole derivatives induce apoptosis via the intrinsic (mitochondrial) pathway.[5][12] This involves the regulation by Bcl-2 family proteins, mitochondrial membrane potential disruption, and caspase activation.
Caption: The mitochondrial (intrinsic) pathway of apoptosis.
Section 2: Antimicrobial Susceptibility Assays
Application Note: The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Benzothiazole derivatives have shown promising activity against a range of bacterial and fungal pathogens.[13][14][15] The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16]
Protocol 3: Broth Microdilution for MIC Determination
Materials:
-
Test compound and control antibiotics (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Dilution: Dispense 50 µL of appropriate broth into all wells of a 96-well plate. Add 50 µL of the test compound stock solution to the first well and perform 2-fold serial dilutions across the plate.
-
Inoculum Preparation: Dilute the 0.5 McFarland standard suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[17]
-
Inoculation: Add 50 µL of the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Data Presentation: Antimicrobial Activity
Present MIC values in a clear, tabular format.
| Microorganism | Type | Test Compound MIC (µg/mL) | Control Drug MIC (µg/mL) |
| S. aureus ATCC 29213 | Gram-positive | Hypothetical Value | Ciprofloxacin: 0.5 |
| E. coli ATCC 25922 | Gram-negative | Hypothetical Value | Ciprofloxacin: 0.06 |
| C. albicans ATCC 90028 | Yeast | Hypothetical Value | Amphotericin B: 0.25 |
| A. niger ATCC 16404 | Mold | Hypothetical Value | Amphotericin B: 1.0 |
Section 3: Antiviral Activity Assays
Application Note: Small molecule antivirals are crucial for treating viral infections.[18][19] Benzothiazole derivatives have been explored for their potential antiviral effects.[3][20] A primary screening can be performed using a plaque reduction assay, which measures the ability of a compound to inhibit virus-induced cell lysis. It is critical to run a cytotoxicity assay in parallel on the same host cells to determine the compound's therapeutic window, expressed as the Selectivity Index (SI = CC50/EC50).[21][22]
Protocol 4: Plaque Reduction Assay
Materials:
-
Test compound and a known antiviral drug (positive control)
-
Susceptible host cell line (e.g., Vero cells)
-
Lytic virus (e.g., Herpes Simplex Virus-1, Influenza A virus)
-
6-well or 12-well plates
-
Infection medium (e.g., MEM with 2% FBS)
-
Agarose or methylcellulose overlay
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed host cells in plates to form a confluent monolayer.
-
Compound and Virus Preparation: Prepare serial dilutions of the test compound in infection medium. Mix each dilution with a known titer of virus (e.g., 100 plaque-forming units, PFU).
-
Infection: Remove the growth medium from the cell monolayers and add the virus-compound mixtures. Incubate for 1 hour to allow for viral adsorption.[23]
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing 0.8% methylcellulose) with the corresponding compound concentration.[23]
-
Incubation: Incubate the plates for 2-4 days, or until viral plaques are visible in the virus control wells.
-
Staining and Counting: Fix the cells (e.g., with 4% formaldehyde) and stain with crystal violet. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control. The 50% effective concentration (EC50) is the concentration of the compound that reduces the number of plaques by 50%.
Data Presentation: Antiviral Activity
The relationship between efficacy (EC50) and cytotoxicity (CC50) is crucial.
| Virus | Host Cell | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Influenza A | MDCK | Hypothetical Value | Hypothetical Value | Calculated Value |
| HSV-1 | Vero | Hypothetical Value | Hypothetical Value | Calculated Value |
References
- 1. jocpr.com [jocpr.com]
- 2. pharmacyjournal.in [pharmacyjournal.in]
- 3. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies | PLOS One [journals.plos.org]
- 6. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jchr.org [jchr.org]
- 15. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. woah.org [woah.org]
- 17. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Validated Antiviral Compounds - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 19. Frontiers | The Need for Speed and Efficiency: A Brief Review of Small Molecule Antivirals for COVID-19 [frontiersin.org]
- 20. pcbiochemres.com [pcbiochemres.com]
- 21. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 22. criver.com [criver.com]
- 23. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Methyl-1,3-benzothiazole-6-carboxylic acid
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the synthesis of 2-Methyl-1,3-benzothiazole-6-carboxylic acid.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound. The primary route for this synthesis involves the condensation and cyclization of 4-amino-3-mercaptobenzoic acid with an acetylating agent such as acetic anhydride or acetic acid.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Degradation of Starting Material: 4-amino-3-mercaptobenzoic acid is susceptible to oxidation. 3. Improper Reagent Stoichiometry: Incorrect molar ratios of reactants. 4. Ineffective Catalyst/Dehydrating Agent: The chosen catalyst or dehydrating agent may not be suitable. | 1. Reaction Monitoring & Optimization: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the temperature or extending the reaction time. 2. Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the thiol group. 3. Stoichiometry Check: Ensure accurate measurement of all reactants. A slight excess of the acetylating agent may be beneficial. 4. Catalyst & Dehydrating Agent Selection: Polyphosphoric acid (PPA) is a commonly used and effective catalyst and dehydrating agent for this type of cyclization.[1] If using PPA, ensure it is fresh and properly mixed. Alternatively, a mixture of methanesulfonic acid and silica gel can be employed. |
| Formation of Multiple Byproducts | 1. Side Reactions: The amino and thiol groups can undergo competing reactions. 2. Polymerization: Under harsh acidic conditions, starting materials or intermediates may polymerize. 3. Incomplete Cyclization: The intermediate N-acetylated compound may not fully cyclize. | 1. Temperature Control: Avoid excessive heating, which can promote side reactions. A stepwise temperature increase may be beneficial. 2. Controlled Acid Addition: If using a strong acid catalyst, add it portion-wise to control the reaction exotherm. 3. Extended Reaction Time: Allow sufficient time at the optimal temperature for the cyclization to complete. |
| Difficulty in Product Isolation and Purification | 1. Product Solubility: The carboxylic acid group can affect the product's solubility, making extraction difficult. 2. Removal of Catalyst: Polyphosphoric acid can be challenging to remove from the reaction mixture. 3. Co-precipitation of Impurities: Byproducts may co-precipitate with the desired product. | 1. pH Adjustment: After reaction completion, carefully neutralize the mixture. The product's solubility will change with pH, which can be exploited for selective precipitation or extraction. 2. Quenching with Ice Water: Pouring the hot PPA reaction mixture into ice water can facilitate the precipitation of the product and ease the separation from the now-diluted acid. 3. Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to remove impurities. |
| Product Purity Issues (e.g., discoloration) | 1. Oxidation: The benzothiazole ring or residual starting material may have oxidized. 2. Trapped Solvent or Reagents: Impurities from the reaction or purification steps may be present. | 1. Use of Antioxidants: In some cases, a small amount of an antioxidant can be added to the reaction mixture. 2. Thorough Washing and Drying: Ensure the isolated product is thoroughly washed with appropriate solvents to remove residual reagents and dried under vacuum to remove trapped solvents. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most direct and common synthetic approach is the condensation of 4-amino-3-mercaptobenzoic acid with acetic acid or acetic anhydride. This reaction is typically facilitated by a dehydrating agent and catalyst, such as polyphosphoric acid (PPA), which promotes the cyclization to form the benzothiazole ring.
Q2: What are the key starting materials and reagents for this synthesis?
A2: The essential starting materials are:
-
4-Amino-3-mercaptobenzoic acid: The core scaffold containing the necessary amino, thiol, and carboxylic acid functionalities.
-
Acetic acid or Acetic anhydride: Serves as the source of the 2-methyl group. Acetic anhydride is generally more reactive.
-
Catalyst/Dehydrating Agent: Polyphosphoric acid (PPA) is frequently used to drive the condensation and cyclization.
Q3: What are the expected yields for this reaction?
A3: Yields can vary significantly based on the reaction conditions. While specific data for this exact molecule is not abundant in the literature, analogous reactions for the synthesis of 2-substituted benzothiazoles report yields ranging from moderate to excellent (60-95%), depending on the substrates and chosen methodology.[2][3]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a straightforward and effective method to monitor the reaction. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the consumption of the starting material and the appearance of the product spot.
Q5: What are the common methods for purification of the final product?
A5: Following the reaction, the crude product is typically isolated by precipitation upon pouring the reaction mixture into water. Purification is commonly achieved through recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
Data Presentation
The following table summarizes yield data for the synthesis of various 2-substituted benzothiazoles, which can serve as a reference for optimizing the synthesis of this compound.
| Starting Material (o-aminothiophenol derivative) | Reagent | Catalyst/Conditions | Yield (%) | Reference |
| 2-Aminothiophenol | Various Aromatic Carboxylic Acids | Samarium(III) triflate, Water | 72-92 | [2] |
| 2-Aminothiophenol | Various Aliphatic/Aromatic Carboxylic Acids | MeSO₃H/SiO₂, 140°C | 70-92 | [2] |
| 2-Aminothiophenol | Acetic Acid | Reflux, 3h | 78 (crude) | [4] |
| 4-Amino-3-mercaptobenzoic acid (zinc salt) | p-Nitrobenzoyl chloride | Pyridine, 80°C | 83 | [5][6] |
| 2-Aminothiophenol | Various Aldehydes | H₂O₂/HCl, Ethanol, RT | 85-94 | [3][7] |
Experimental Protocols
Synthesis of this compound using Polyphosphoric Acid (PPA)
-
Reagent Preparation: In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, add 4-amino-3-mercaptobenzoic acid (1 equivalent).
-
Addition of Acetic Acid: To the flask, add glacial acetic acid (1.2 equivalents).
-
Addition of PPA: Carefully and with stirring, add polyphosphoric acid (PPA) (approximately 10 times the weight of the 4-amino-3-mercaptobenzoic acid).
-
Reaction Heating: Heat the reaction mixture to 130-140°C and maintain this temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Reaction Quenching: Allow the reaction mixture to cool slightly and then carefully pour it into a beaker containing crushed ice with vigorous stirring.
-
Product Precipitation: A precipitate should form. Continue stirring until all the PPA has been hydrolyzed.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent such as ethanol.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
References
- 1. Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.org [mdpi.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Methyl-1,3-benzothiazole-6-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with 2-Methyl-1,3-benzothiazole-6-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities can arise from starting materials, side reactions, or degradation. These may include:
-
Unreacted Starting Materials: Such as 4-amino-3-mercaptobenzoic acid and acetic anhydride or their equivalents.
-
Side-Products: Dimerization or polymerization of the starting materials, especially the aminothiophenol derivative, can lead to higher molecular weight impurities and dark, tar-like substances.[1] Incomplete cyclization can also result in benzothiazoline intermediates.[1]
-
Oxidation Products: The thiol group in the starting material is susceptible to oxidation, which can form disulfide-linked impurities.[1]
Q2: What is the general solubility profile of this compound?
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a powerful tool for quantifying the purity and identifying impurities.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can help identify the presence of impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify the mass of any impurities.
-
Melting Point: A sharp melting point range close to the literature value (245-251 °C) is indicative of high purity.
Troubleshooting Guides
Problem 1: Low yield and a dark, tar-like crude product.
-
Possible Cause: This often indicates polymerization or dimerization of the 2-aminothiophenol starting material, which is prone to oxidation.[1] Harsh reaction conditions, such as high temperatures, can also promote the formation of these byproducts.[1]
-
Solutions:
-
Use Fresh Starting Materials: Ensure the 2-aminothiophenol derivative is fresh or purified before use to remove oxidized impurities.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Temperature Control: Carefully control the reaction temperature to avoid excessive heat, which can accelerate side reactions.[1]
-
Mild Oxidants: If an oxidant is used in the synthesis, consider using a milder reagent.[1]
-
Problem 2: The purified product has a broad melting point range.
-
Possible Cause: This suggests the presence of impurities. The product may not be fully dry and could contain residual solvent.
-
Solutions:
-
Recrystallization: Perform one or more recrystallizations from suitable solvents. A solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures is ideal.
-
Drying: Ensure the final product is thoroughly dried under vacuum to remove any trapped solvent.
-
Problem 3: Difficulty removing a persistent impurity with a similar polarity to the product.
-
Possible Cause: The impurity may have a similar chemical structure to the desired product, making separation by standard chromatography or recrystallization challenging.
-
Solutions:
-
Acid-Base Extraction: This is a highly effective technique for purifying carboxylic acids.[5] Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., sodium bicarbonate solution). The carboxylic acid will move to the aqueous layer as its salt, while neutral impurities remain in the organic layer. The aqueous layer can then be washed with fresh organic solvent to remove any remaining neutral impurities. Finally, acidifying the aqueous layer will precipitate the purified carboxylic acid, which can be collected by filtration.
-
Chromatography Optimization: If column chromatography is used, experiment with different solvent systems (mobile phases) and stationary phases to improve separation. A shallow gradient or isocratic elution with a finely tuned solvent mixture may be necessary.
-
Derivative Formation: In challenging cases, consider converting the carboxylic acid to an ester, purifying the ester by chromatography or distillation, and then hydrolyzing it back to the pure carboxylic acid.[5]
-
Experimental Protocols
Protocol 1: Acid-Base Extraction for Purification
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate. Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer containing the sodium salt of the carboxylic acid into a clean flask.
-
Washing: Add a fresh portion of ethyl acetate to the aqueous layer and shake again to remove any trapped neutral impurities. Discard the organic layer. Repeat this wash step if necessary.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add a dilute acid (e.g., 1M HCl) with stirring until the solution is acidic (pH ~2-3). The purified this compound will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry thoroughly under vacuum.
Protocol 2: Recrystallization
-
Solvent Selection: Determine a suitable solvent or solvent pair. Ideal solvents are those in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below. Ethanol, methanol, or acetic acid are potential candidates.[5]
-
Dissolution: In a flask, add the crude solid and a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Data Presentation
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₇NO₂S | |
| Molecular Weight | 193.22 g/mol | |
| Melting Point | 245-251 °C (lit.) | |
| Appearance | Solid |
Table 2: Recommended Purity Assessment Methods
| Analytical Method | Purpose | Key Parameters to Monitor |
| HPLC-UV | Quantify purity and detect impurities | Peak area percentage, retention time |
| ¹H and ¹³C NMR | Structural confirmation and impurity identification | Chemical shifts, integration, presence of unexpected signals |
| Mass Spectrometry | Confirm molecular weight | Molecular ion peak (m/z) |
| Melting Point | Assess bulk purity | Sharpness and range of melting |
Visualizations
Caption: A general workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for common purification issues of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzothiazole | C7H5NS | CID 7222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Technical Support Center: Synthesis of 2-Methyl-1,3-benzothiazole-6-carboxylic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-1,3-benzothiazole-6-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent laboratory-scale synthesis involves the reaction of 4-amino-3-mercaptobenzoic acid with an acetylating agent, typically acetic anhydride or acetyl chloride. This method proceeds via an initial acylation of the amino group, followed by an intramolecular cyclization to form the benzothiazole ring.
Q2: What are the primary starting materials and reagents required?
A2: The key starting material is 4-amino-3-mercaptobenzoic acid. Acetic anhydride or acetyl chloride serves as the source for the 2-methyl group and facilitates the cyclization. A solvent such as acetic acid is often used as the reaction medium.
Q3: What are the typical reaction conditions?
A3: The reaction is commonly carried out at elevated temperatures, often under reflux conditions, for several hours. The specific temperature and reaction time can be optimized to maximize the yield of the desired product and minimize side reactions.
Q4: How can the progress of the reaction be monitored?
A4: Thin-layer chromatography (TLC) is a suitable technique to monitor the reaction's progress. By comparing the reaction mixture to the starting material, the formation of the product and the consumption of the reactant can be observed.
Q5: What is the recommended method for purification of the final product?
A5: Upon completion of the reaction, the crude product can be isolated by cooling the reaction mixture and collecting the precipitate by filtration. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.
Troubleshooting Guide
This section addresses common side reactions and other issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of the Desired Product
Low yields can be attributed to several factors, including incomplete reaction, degradation of the product, or the prevalence of side reactions.
Possible Causes and Solutions:
| Cause | Troubleshooting Action |
| Incomplete Reaction | - Increase reaction time and monitor by TLC until the starting material is consumed. - Increase the reaction temperature, but be mindful of potential side reactions. - Ensure the purity of the starting materials. |
| Product Degradation | - If the product is sensitive to prolonged heating, consider reducing the reaction time or temperature once the reaction is complete. |
| Suboptimal Reagent Stoichiometry | - An excess of acetic anhydride is often used to drive the reaction to completion. Experiment with the molar ratio of reactants. |
Side Reaction 1: Polyamide Formation
The starting material, 4-amino-3-mercaptobenzoic acid, possesses both an amino and a carboxylic acid group, making it susceptible to intermolecular amide bond formation, leading to the formation of polyamides. This is a significant competing reaction that can drastically reduce the yield of the desired benzothiazole.
Mitigation Strategies:
| Parameter | Recommendation to Minimize Polyamide Formation | Rationale |
| Reaction Temperature | Maintain a moderate temperature (e.g., reflux in acetic acid) sufficient for benzothiazole formation without excessively promoting polymerization. | High temperatures can favor the intermolecular condensation leading to polyamides. |
| Reaction Time | Monitor the reaction closely and stop it once the formation of the desired product is maximized (as determined by TLC). | Prolonged reaction times can increase the likelihood of polyamide formation. |
| Reagent Addition | Consider adding the acetic anhydride portion-wise to the reaction mixture. | This can help to maintain a lower instantaneous concentration of the activating agent, potentially favoring the intramolecular cyclization over intermolecular reactions. |
Side Reaction 2: Decarboxylation
The carboxylic acid group on the benzothiazole ring can be susceptible to removal (decarboxylation) under certain conditions, particularly at high temperatures or in the presence of strong acids or bases, leading to the formation of 2-methyl-1,3-benzothiazole.
Mitigation Strategies:
| Parameter | Recommendation to Minimize Decarboxylation | Rationale |
| Reaction Temperature | Avoid excessively high temperatures during the reaction and work-up. | Decarboxylation is often thermally driven. |
| pH Control | Maintain acidic to neutral conditions during work-up and purification. | Strong basic conditions can facilitate decarboxylation of the carboxylate salt. |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
4-amino-3-mercaptobenzoic acid
-
Acetic anhydride
-
Glacial acetic acid
-
Ethanol (for recrystallization)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-amino-3-mercaptobenzoic acid (1 equivalent).
-
Add glacial acetic acid to the flask to create a slurry.
-
Slowly add acetic anhydride (e.g., 2-3 equivalents) to the mixture while stirring.
-
Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution upon cooling. Collect the solid by vacuum filtration and wash it with a small amount of cold acetic acid, followed by cold water.
-
For further purification, recrystallize the crude product from ethanol or an ethanol/water mixture.
-
Dry the purified product under vacuum to obtain this compound as a solid.
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.
Caption: Troubleshooting workflow for the synthesis of this compound.
improving the stability of 2-Methyl-1,3-benzothiazole-6-carboxylic acid solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on improving the stability of solutions of 2-Methyl-1,3-benzothiazole-6-carboxylic acid for experimental use. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.
Troubleshooting Guide
This section addresses specific issues that may arise during the preparation and storage of this compound solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Precipitation upon addition to aqueous buffer | - Low aqueous solubility: The compound is a carboxylic acid and likely has limited solubility in neutral or acidic aqueous solutions.- "Salting out": High salt concentrations in the buffer can decrease the solubility of organic compounds.- Solvent shock: Rapid dilution of a concentrated organic stock solution into an aqueous buffer can cause the compound to crash out of solution. | - Use a co-solvent: Prepare a higher concentration stock solution in an organic solvent like DMSO and add it to the aqueous buffer with vigorous vortexing. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid off-target effects in biological assays.- pH adjustment: The solubility of carboxylic acids is pH-dependent. Adjusting the pH of the final solution to be slightly basic (pH > 7.4) can increase solubility by deprotonating the carboxylic acid group. However, be mindful of the pH stability of the compound and the requirements of your experiment.- Serial dilution: Instead of a single large dilution, perform serial dilutions to gradually decrease the solvent concentration. |
| Solution discoloration (e.g., turning yellow or brown) over time | - Degradation: Benzothiazole derivatives can be susceptible to degradation, particularly when exposed to light, high temperatures, or oxidative conditions.- Reaction with media components: Components in complex solutions like cell culture media could potentially react with the compound. | - Protect from light: Store stock solutions and experimental samples in amber vials or wrapped in aluminum foil to prevent photodegradation.[1] - Control temperature: Store stock solutions at -20°C or -80°C for long-term storage. For working solutions, prepare them fresh and keep them on ice when not in use.- Use high-purity solvents: Impurities in solvents can catalyze degradation.- Inert atmosphere: For highly sensitive applications, preparing and storing solutions under an inert gas like argon or nitrogen can prevent oxidation. |
| Inconsistent experimental results | - Solution instability: The compound may be degrading in the experimental medium over the time course of the assay.- Inaccurate concentration: This could be due to precipitation that is not immediately obvious or degradation of the stock solution. | - Assess compound stability in your experimental buffer: Use an analytical method like HPLC to determine the concentration of the compound in your buffer at different time points under your experimental conditions (e.g., 37°C, 5% CO₂).- Prepare fresh dilutions: Always prepare fresh dilutions from a frozen stock solution for each experiment.- Filter solutions: Before use, filter the final diluted solution through a 0.22 µm syringe filter to remove any micro-precipitates. |
| Difficulty dissolving the solid compound | - Inappropriate solvent: The compound may have poor solubility in the chosen solvent. | - Use Dimethyl Sulfoxide (DMSO): DMSO is a strong organic solvent that is effective for a wide array of organic materials, including many polymers and inorganic salts.[2] It is a good starting point for creating a high-concentration stock solution.- Gentle warming and sonication: If the compound is slow to dissolve, gentle warming (e.g., to 37°C) and sonication can aid in dissolution. However, be cautious with heating as it can accelerate degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound due to its strong solubilizing power for a wide range of organic compounds.[2] For experimental purposes, a stock solution in DMSO can then be diluted into aqueous buffers or cell culture media.
Q2: How should I store my stock solutions to ensure stability?
A2: For long-term stability, stock solutions should be stored at -20°C or -80°C in tightly sealed, amber-colored vials to protect from light and evaporation. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.
Q3: My compound seems to be degrading in my cell culture medium. What can I do?
A3: Benzothiazole derivatives can be unstable in aqueous solutions, especially at physiological pH and temperature. It is crucial to determine the stability of the compound in your specific cell culture medium over the duration of your experiment. Consider preparing fresh media with the compound immediately before application to cells. If instability remains an issue, you may need to perform shorter-term experiments or replenish the compound at regular intervals.
Q4: Can I adjust the pH of my solution to improve solubility?
A4: Yes, for carboxylic acids, increasing the pH to a more basic level will deprotonate the carboxylic acid group, forming a more soluble carboxylate salt. However, it is important to consider that the stability of the benzothiazole ring itself can be pH-sensitive, with some derivatives showing hydrolysis at pH values around 8.[3] Therefore, any pH adjustments should be done cautiously and the stability at the new pH should be verified.
Q5: What are the potential degradation pathways for this compound?
A5: While specific data for this compound is limited, related benzothiazole derivatives are known to undergo photodegradation and hydrolysis.[1] Hydrolysis of the benzothiazole ring can occur, particularly under basic conditions.[3] The carboxylic acid group itself is generally stable but the entire molecule can be susceptible to oxidative degradation.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Sonicator bath
-
Sterile, amber-colored microcentrifuge tubes or vials
-
Calibrated analytical balance
Methodology:
-
Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the desired amount of this compound solid into the tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes.
-
If the solid is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear. Gentle warming to 37°C can be applied if necessary.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: General Procedure for Forced Degradation Study
Objective: To assess the stability of this compound under various stress conditions. This information is crucial for understanding potential degradation pathways and for developing stability-indicating analytical methods.[4][5][6]
Materials:
-
1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
pH meter
-
Water bath or incubator
Methodology:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at 60°C for a defined period (e.g., 2, 6, 12, 24 hours).
-
At each time point, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate at 60°C for a defined period (e.g., 1, 4, 8, 12 hours).
-
At each time point, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Store at room temperature, protected from light, for a defined period (e.g., 2, 6, 12, 24 hours).
-
At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Incubate an aliquot of the stock solution at a high temperature (e.g., 70°C), protected from light, for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Photodegradation:
-
Expose an aliquot of the stock solution to a light source (e.g., UV lamp or a photostability chamber) for a defined period.
-
Keep a control sample wrapped in aluminum foil at the same temperature.
-
At the end of the exposure, dilute both the exposed and control samples with the mobile phase for HPLC analysis.
-
Data Analysis: For each condition, analyze the samples by a validated HPLC method to determine the percentage of the parent compound remaining and to observe the formation of any degradation products.
Visualizations
Caption: Workflow for the preparation and use of this compound solutions.
Caption: A logical diagram for troubleshooting precipitation of the compound in aqueous solutions.
Caption: Overview of potential signaling pathways in cancer that may be modulated by benzothiazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. ijrpp.com [ijrpp.com]
- 4. jpsbr.org [jpsbr.org]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Production of 2-Methyl-1,3-benzothiazole-6-carboxylic Acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the production of 2-Methyl-1,3-benzothiazole-6-carboxylic acid. It includes troubleshooting guides and frequently asked questions (FAQs) to address potential issues during experimental work.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and purification of this compound, particularly when transitioning to a larger scale.
Problem 1: Low Yield of this compound
Possible Causes:
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, inadequate temperature, or poor mixing. On a larger scale, ensuring uniform heating and agitation can be challenging.
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. Common side reactions in benzothiazole synthesis include the formation of benzothiazoline intermediates that are not fully oxidized to the aromatic benzothiazole.[1]
-
Suboptimal Stoichiometry: Incorrect molar ratios of reactants can lead to the incomplete conversion of the limiting reagent.
-
Degradation of Starting Materials or Product: The starting materials or the final product may be sensitive to the reaction conditions, leading to degradation. For instance, 2-aminothiophenol derivatives can be prone to oxidation.
Solutions:
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion.
-
Temperature and Mixing Optimization: Ensure efficient and uniform heating of the reaction mixture. On a larger scale, this may require specialized reactors with appropriate heating jackets and stirring mechanisms.
-
Control of Reaction Atmosphere: If starting materials are sensitive to oxidation, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Stoichiometry Adjustment: Carefully control the stoichiometry of the reactants. A slight excess of one reactant may be beneficial in some cases to drive the reaction to completion.
-
Stepwise Addition: In some cases, the slow or stepwise addition of a reagent can help to control the reaction rate and minimize side reactions.
Problem 2: Impurities in the Final Product
Possible Causes:
-
Unreacted Starting Materials: The final product may be contaminated with unreacted starting materials if the reaction has not gone to completion.
-
Formation of Byproducts: As mentioned, side reactions can lead to the formation of impurities that are difficult to separate from the desired product.
-
Inefficient Purification: The chosen purification method (e.g., recrystallization, column chromatography) may not be effective at removing all impurities, especially those with similar physical properties to the product.
Solutions:
-
Optimize Reaction Conditions: Fine-tuning the reaction temperature, time, and catalyst can minimize the formation of byproducts.
-
Purification Strategy:
-
Recrystallization: This is a common and effective method for purifying solid compounds. Experiment with different solvent systems to find one that provides good recovery and high purity.
-
Column Chromatography: For difficult separations, column chromatography using an appropriate stationary and mobile phase can be employed. However, this method can be less practical for very large-scale production.
-
Washing: Washing the crude product with appropriate solvents can remove some impurities before final purification.
-
Problem 3: Difficulty with Product Isolation and Crystallization
Possible Causes:
-
Product Solubility: The product may be highly soluble in the reaction solvent, making precipitation or crystallization difficult.
-
Oily Product: The product may initially separate as an oil rather than a crystalline solid.
-
Presence of Impurities: Impurities can sometimes inhibit crystallization.
Solutions:
-
Solvent Selection: If the product is too soluble in the reaction solvent, consider adding an anti-solvent to induce precipitation. For recrystallization, choose a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Seeding: Adding a small crystal of the pure product (a seed crystal) to a supersaturated solution can initiate crystallization.
-
Controlled Cooling: Slow and controlled cooling of a saturated solution often leads to the formation of larger, purer crystals.
-
pH Adjustment: For a carboxylic acid, adjusting the pH of the aqueous solution can be a powerful tool for isolation. The product will be soluble in a basic aqueous solution as its carboxylate salt and will precipitate out upon acidification.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing this compound?
A1: A common and direct method for the synthesis of 2-substituted benzothiazoles is the condensation of a 2-aminothiophenol with a carboxylic acid or its derivative.[2] For this compound, a plausible route involves the reaction of 4-amino-3-mercaptobenzoic acid with acetic anhydride or acetic acid.
Q2: What are the key safety precautions to consider when scaling up the synthesis of this compound?
A2: When scaling up any chemical synthesis, a thorough safety assessment is crucial. For the synthesis of this compound, consider the following:
-
Reagent Handling: Some reagents, such as thiophenol derivatives, can be toxic and have unpleasant odors. Handle these materials in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Reaction Exotherms: Be aware of any potential exothermic events, especially during the initial stages of the reaction or when adding reagents. On a larger scale, heat dissipation is less efficient, and uncontrolled exotherms can be dangerous. Consider controlled addition rates and have an effective cooling system in place.
-
Solvent Safety: Use solvents in well-ventilated areas and away from ignition sources. Be aware of the flammability and toxicity of the solvents used.
Q3: How can I improve the efficiency of the reaction on a larger scale?
A3: Improving efficiency on a larger scale often involves optimizing several factors:
-
Catalyst Selection: If the reaction is catalyzed, screening for a more active and robust catalyst can significantly improve reaction times and yields.
-
Process Intensification: Techniques like continuous flow chemistry can offer better control over reaction parameters, improved heat and mass transfer, and potentially higher yields and purity compared to batch processing, especially for exothermic reactions.
-
Work-up and Isolation: Streamlining the work-up and isolation procedures can save time and reduce solvent waste. For example, optimizing the crystallization process to obtain a high-purity product directly can minimize the need for further purification steps.
Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
A4:
-
Reaction Monitoring: TLC and HPLC are excellent techniques for monitoring the progress of the reaction by observing the disappearance of starting materials and the appearance of the product.
-
Product Characterization: To confirm the identity and purity of the final product, a combination of techniques is recommended:
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
HPLC: Determines the purity of the final product.
-
Melting Point: A sharp melting point range is indicative of a pure compound.
-
Experimental Protocols
A plausible laboratory-scale synthesis for this compound is the condensation of 4-amino-3-mercaptobenzoic acid with acetic anhydride.
Materials:
-
4-Amino-3-mercaptobenzoic acid
-
Acetic anhydride
-
Glacial acetic acid (as solvent)
-
Hydrochloric acid (for work-up)
-
Sodium hydroxide (for work-up)
-
Suitable organic solvent for extraction (e.g., ethyl acetate)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-amino-3-mercaptobenzoic acid in glacial acetic acid.
-
Slowly add acetic anhydride to the solution.
-
Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker of cold water to precipitate the crude product.
-
Filter the solid, wash it with water, and then dry it.
-
For purification, the crude product can be dissolved in an aqueous sodium hydroxide solution and then re-precipitated by the addition of hydrochloric acid.
-
The purified product can be further recrystallized from a suitable solvent (e.g., ethanol/water mixture) to obtain a high-purity solid.
Note: This is a generalized procedure. The optimal reaction conditions (temperature, time, and stoichiometry) should be determined through small-scale experiments before attempting a large-scale synthesis.
Data Presentation
Table 1: Summary of Potential Reaction Parameters and Expected Outcomes
| Parameter | Laboratory Scale (grams) | Pilot Plant Scale (kilograms) | Key Considerations for Scale-Up |
| Reactant A (4-amino-3-mercaptobenzoic acid) | 1.0 eq | 1.0 eq | Ensure accurate weighing and charging. |
| Reactant B (Acetic anhydride) | 1.1 - 1.5 eq | 1.1 - 1.3 eq | Control addition rate to manage exotherm. |
| Solvent (Glacial Acetic Acid) | 5 - 10 mL/g of A | 3 - 7 L/kg of A | Solvent volume may need to be optimized for efficient stirring and heat transfer. |
| Reaction Temperature | 110-120 °C | 110-120 °C | Monitor internal temperature closely; hot spots can lead to side products. |
| Reaction Time | 4 - 8 hours | 6 - 12 hours | Monitor reaction completion by in-process controls (e.g., HPLC). |
| Typical Yield | 70-85% | 65-80% | Yield may decrease slightly on scale-up; process optimization is key. |
| Purity (after initial work-up) | >95% | >90% | Impurity profile may change on a larger scale. |
| Purity (after recrystallization) | >99% | >98.5% | Crystallization process needs to be robust and scalable. |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield and impurity issues.
References
reaction condition optimization for 2-Methyl-1,3-benzothiazole-6-carboxylic acid derivatization
Here is a technical support center for optimizing the derivatization of 2-Methyl-1,3-benzothiazole-6-carboxylic acid.
Technical Support Center: this compound Derivatization
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the derivatization of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for derivatizing the carboxylic acid group of this compound?
A1: The primary derivatization strategies involve converting the carboxylic acid into esters or amides.
-
Esterification: This is commonly achieved through reactions like the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.[1][2] Alternative methods include using alkyl halides with a base or reagents like trimethylsilyldiazomethane (TMS-diazomethane) for methylation.[1]
-
Amidation: This involves coupling the carboxylic acid with a primary or secondary amine. The reaction typically requires an activating agent (coupling agent) such as DCC, EDC, or HATU to facilitate amide bond formation. Direct condensation is possible but often requires high temperatures.[3]
Q2: How can I monitor the progress of my derivatization reaction?
A2: Thin-layer chromatography (TLC) is the most common and effective method for monitoring reaction progress.[4] By spotting the reaction mixture, the starting material (this compound), and a co-spot on a TLC plate, you can observe the consumption of the starting material and the appearance of the new product spot.
Q3: What are some "green" or environmentally friendly approaches for benzothiazole synthesis and derivatization?
A3: Green chemistry principles can be applied to these reactions.[5] Strategies include using microwave-assisted synthesis to reduce reaction times, performing reactions in aqueous media or under solvent-free conditions, and using reusable catalysts.[5][6][7] For amidation, developing direct catalytic methods that avoid stoichiometric activating agents is a key area of green chemistry research.[3]
Troubleshooting Guide
Q4: My esterification or amidation reaction has a low yield. What are the potential causes and solutions?
A4: Low yields can stem from several factors. Systematically investigating the following can help identify the issue:
-
Incomplete Reaction: The reaction may not have reached completion. Monitor via TLC until the starting material is fully consumed. Consider extending the reaction time or increasing the temperature moderately.
-
Purity of Starting Materials: Impurities in the this compound, alcohol/amine, or solvents can interfere with the reaction. Ensure all reagents are pure and solvents are anhydrous, especially for amidation reactions which are sensitive to water.
-
Ineffective Activation (Amidation): The coupling agent may have degraded. Use fresh coupling reagents and ensure anhydrous conditions. The choice of coupling agent and additives (e.g., HOBt, DMAP) can also significantly impact yield.
-
Reversible Reaction (Esterification): Fischer esterification is a reversible reaction.[8] To drive the equilibrium towards the product, use a large excess of the alcohol (it can often be used as the solvent) or remove the water byproduct as it forms, for example, by using a Dean-Stark apparatus.[2]
-
Side Reactions: Undesired side reactions can consume starting material or product. See Q5 for more details.
Q5: I'm observing unexpected byproducts in my reaction. What are the common side reactions and how can I minimize them?
A5: Common side reactions in benzothiazole chemistry include:
-
Dimerization: Intermolecular reactions can lead to dimers or polymers, especially at high concentrations.[6]
-
Solution: Use a more dilute reaction mixture or add one of the reactants slowly to keep its instantaneous concentration low.[6]
-
-
Oxidation/Decomposition: The benzothiazole ring can be sensitive to harsh oxidative conditions or high temperatures.
-
Solution: Avoid excessively high temperatures and choose milder reagents where possible.[6] Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) if your substrates are air-sensitive.
-
-
Racemization (for chiral substrates): If coupling with a chiral amine or alcohol, the high temperatures or basic conditions required for some methods can lead to loss of stereochemical integrity.
-
Solution: Use modern coupling agents known to suppress racemization (e.g., HATU, COMU) and keep reaction temperatures as low as possible.
-
Q6: The final product is an oil instead of a solid, making purification difficult. What should I do?
A6: This is a common issue that can be caused by impurities or residual solvent.[4]
-
Ensure Complete Solvent Removal: Use a high-vacuum pump to thoroughly remove all residual solvent. Gently heating the sample on the vacuum line can help, provided the product is thermally stable.
-
Purify Further: The oily nature may be due to impurities lowering the melting point.[4] Attempt purification by column chromatography.
-
Induce Crystallization: If the product is pure but slow to crystallize, try scratching the inside of the flask with a glass rod at the solvent-air interface, seeding with a previously obtained crystal, or cooling the solution slowly. You can also try recrystallizing from a different solvent system.
Reaction Condition Optimization Tables
Table 1: Conditions for Esterification of this compound
| Method | Reagents/Catalyst | Solvent | Temperature (°C) | Typical Time | Notes |
| Fischer Esterification | Alcohol (e.g., Methanol), H₂SO₄ (cat.) | Alcohol (in excess) | Reflux | 4-24 h | Reversible reaction; best for simple primary or secondary alcohols.[1][2] |
| SOCl₂/Alcohol | 1. SOCl₂ 2. Alcohol | 1. None/DCM 2. Alcohol | 1. Reflux 2. 0 to RT | 2-6 h | Two-step process via an acyl chloride intermediate; good for acid-sensitive substrates.[1] |
| Alkyl Halide | Alkyl Iodide (e.g., MeI), Base (e.g., K₂CO₃) | DMF, Acetonitrile | Room Temp to 60°C | 12-24 h | Good for various alkyl groups; potential for N-alkylation on other heterocycles.[1][9] |
| TMS-Diazomethane | TMS-CHN₂ | Methanol/Toluene | Room Temp | < 30 min | Rapid and high-yielding for methyl esters; reagent is toxic and requires care.[1] |
Table 2: Conditions for Amidation of this compound
| Method | Coupling Reagents | Solvent | Temperature (°C) | Typical Time | Notes |
| EDC/HOBt | EDC, HOBt, Amine, DIPEA | DMF, DCM | 0 to Room Temp | 12-24 h | Standard, reliable method; minimizes racemization. |
| HATU | HATU, Amine, DIPEA or 2,4,6-Collidine | DMF, NMP | 0 to Room Temp | 2-12 h | Highly efficient and fast; good for sterically hindered amines. |
| Direct Thermal | Amine (no coupling agent) | PPA or high-boiling solvent | 170-250°C | 1-12 h | Harsh conditions, not suitable for sensitive substrates; risk of side reactions.[10] |
Key Experimental Protocols
Protocol 1: Synthesis of Methyl 2-Methyl-1,3-benzothiazole-6-carboxylate (Fischer Esterification)
-
Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).
-
Reagents: Add methanol (MeOH) in sufficient quantity to act as the solvent (e.g., 0.2-0.5 M concentration).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (H₂SO₄) dropwise (approx. 0.1-0.2 eq).
-
Reaction: Heat the mixture to reflux (approx. 65°C for MeOH) and maintain for 4-16 hours. Monitor the reaction's progress by TLC.
-
Workup: After the reaction is complete (starting material consumed), cool the mixture to room temperature. Neutralize the acid catalyst by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify further by recrystallization or column chromatography if necessary.
Protocol 2: Synthesis of an Amide Derivative using EDC/HOBt Coupling
-
Setup: Dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) under an inert atmosphere (N₂).
-
Reagent Addition: Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and the desired amine (1.2 eq).
-
Activation: Cool the mixture to 0°C in an ice bath. Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) portion-wise. If the amine is provided as a salt, add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualized Workflows and Logic
References
- 1. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Benzothiazole synthesis [organic-chemistry.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. d-nb.info [d-nb.info]
- 10. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of 2-Methyl-1,3-benzothiazole-6-carboxylic acid during storage
Technical Support Center: 2-Methyl-1,3-benzothiazole-6-carboxylic acid
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of this compound (CAS: 6941-28-2) to ensure its stability and integrity for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
For optimal stability, the solid powder should be stored under the following conditions:
-
Long-Term Storage: It is recommended to store the compound at -20°C for periods extending up to several years.[1]
-
Short-Term Storage: For routine use, storing it in a cool, dry, and well-ventilated area away from direct sunlight and heat sources is suitable.[2] The container should be tightly sealed to prevent moisture absorption.
Q2: What are the common signs of degradation?
Degradation of the compound may be indicated by one or more of the following observations:
-
Change in Color: A noticeable change from its typical beige or white appearance to a yellowish or brownish hue can suggest oxidation or other degradation pathways.[1]
-
Altered Physical State: Clumping of the powder may indicate moisture absorption.
-
Reduced Solubility: Difficulty in dissolving the compound in a solvent where it was previously soluble.
-
Inconsistent Experimental Results: Variability in analytical data (e.g., HPLC, NMR) or a loss of biological activity can be a strong indicator of sample degradation.
Q3: What primary factors can cause the degradation of this compound?
Several environmental factors can compromise the stability of this compound:
-
Light and Air: Like many aromatic heterocyclic compounds, it can be sensitive to photo-oxidation. The benzothiazole ring system can undergo oxidative degradation when exposed to light and air.[1][3]
-
High Temperature: Elevated temperatures can accelerate the rate of decomposition.
-
Moisture: As a carboxylic acid, the compound is hygroscopic. Absorbed water can facilitate hydrolytic degradation or other reactions.
-
pH: In solution, high pH (alkaline conditions) can promote the decarboxylation of the carboxylic acid group.[1]
-
Incompatible Materials: Contact with strong oxidizing agents or strong bases can lead to chemical decomposition.[2][4] Carboxylic acids may also corrode certain metals, so storage in metal containers should be avoided.[5]
Q4: How should I handle the compound to minimize degradation during experiments?
To maintain the compound's integrity, adhere to the following handling practices:
-
Before opening, allow the container to equilibrate to room temperature to prevent condensation from forming inside.[1]
-
Work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
When preparing solutions, consider using a degassed solvent to minimize dissolved oxygen, which can reduce the risk of oxidation.[1]
-
For solutions, use amber vials or wrap containers in foil to protect them from light. Minimize the headspace in vials to reduce air exposure.[1]
Q5: What is the recommended way to store solutions of the compound?
Once dissolved, the compound is generally less stable than in its solid form.
-
Short-Term (up to 1 month): Store stock solutions at -20°C.[1]
-
Long-Term (up to 6 months): For maximum stability, aliquot the stock solution into single-use volumes and store at -80°C.[1] This practice is crucial to avoid repeated freeze-thaw cycles which can accelerate degradation.[1]
Data Summary Tables
Table 1: Recommended Storage Conditions
| Form | Storage Duration | Temperature | Container Recommendations |
| Solid | Long-Term | -20°C | Tightly sealed, opaque or amber glass vial. |
| Short-Term | Room Temp. | Cool, dry, dark, well-ventilated area.[2] | |
| Solution | Long-Term | -80°C | Single-use aliquots in amber, tightly sealed vials.[1] |
| Short-Term | -20°C | Tightly sealed amber vials with minimal headspace.[1] |
Table 2: Conditions and Materials to Avoid
| Category | Examples | Rationale |
| Environmental | Direct sunlight, high humidity, heat | Can initiate photo-oxidation, hydrolysis, and thermal degradation.[1][2] |
| Incompatible Chemicals | Strong oxidizing agents, strong bases | Risk of vigorous and destructive chemical reactions.[4] |
| Storage Containers | Metal cabinets or containers | Carboxylic acids can be corrosive to metals.[5] |
| Solution Conditions | High pH (alkaline), repeated freeze-thaw | Can promote decarboxylation and physical degradation of solutions.[1] |
Troubleshooting Guide
| Observed Problem | Possible Cause | Recommended Action |
| Solid has discolored (e.g., turned yellow). | Oxidation due to improper storage (exposure to air/light). | The compound may be partially degraded. It is safest to discard the material and use a fresh, properly stored sample. If use is unavoidable, purify before use and confirm structure. |
| Difficulty dissolving the compound. | 1. Sample degradation has produced insoluble byproducts.2. Incorrect solvent or concentration exceeds solubility limit. | 1. Use a fresh sample.2. Verify the solvent and concentration. Gentle warming or sonication may aid dissolution if the compound is not thermally sensitive.[1] |
| Inconsistent or non-reproducible results. | The integrity of the compound is compromised due to degradation. | Discard the current stock. Use a new, unopened vial of the compound to prepare a fresh stock solution, following all best practices for handling and storage. |
Experimental Protocols
Protocol: Preparation and Storage of a Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound while minimizing the risk of degradation.
-
Equilibration: Remove the container of the solid compound from its storage location (e.g., -20°C freezer) and place it in a desiccator at room temperature for at least 30 minutes. This prevents moisture condensation on the cold powder upon opening.[1]
-
Weighing: In a well-ventilated fume hood, weigh the desired amount of the powder using a calibrated analytical balance. Handle the powder carefully to avoid creating dust.
-
Solvent Preparation (Optional but Recommended): If the compound is particularly sensitive to oxidation, use a high-purity solvent that has been degassed by sparging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.[1]
-
Dissolution: Add the weighed powder to a sterile, amber glass vial. Using a calibrated pipette, add the appropriate volume of the chosen solvent. Cap the vial tightly and vortex or sonicate until the solid is completely dissolved.
-
Aliquoting: Immediately dispense the stock solution into smaller, single-use amber microcentrifuge tubes or vials. This is the most critical step to prevent contamination and degradation from repeated freeze-thaw cycles.[1]
-
Storage: Clearly label all aliquots with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -80°C for long-term storage.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Specification for storage and transport of carboxylic acids-Chemwin [en.888chem.com]
- 3. Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
enhancing the reactivity of 2-Methyl-1,3-benzothiazole-6-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the reactivity of 2-Methyl-1,3-benzothiazole-6-carboxylic acid in various chemical syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in reacting this compound?
The main challenge lies in the relatively low reactivity of the carboxylic acid group. Direct condensation with nucleophiles like amines or alcohols is often inefficient because the basic nucleophile can deprotonate the carboxylic acid to form an unreactive carboxylate salt.[1] To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group.[1]
Q2: What are the most common methods to activate the carboxylic acid group for subsequent reactions?
The most effective strategies involve converting the carboxylic acid into a more reactive intermediate. Common methods include:
-
Acyl Chloride Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to a highly reactive acyl chloride.[2][3][4]
-
Mixed Anhydride Formation: Reaction with reagents such as methanesulfonyl chloride can form a mixed anhydride, which activates the carboxylic acid for amide formation.[5]
-
Use of Coupling Agents: Peptide coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) with an additive like DMAP (4-dimethylaminopyridine) are effective for forming amide and ester bonds, especially for acid-sensitive substrates.[4]
-
Activation with Pyrocarbonates: Dialkyl pyrocarbonates can be used to form symmetric anhydrides, which are reactive intermediates for esterification and amidation.[6]
Q3: Can I directly condense this compound with an amine or alcohol without an activating agent?
Direct condensation is generally inefficient and leads to low yields.[1] Acid catalysis, as in Fischer esterification, can be used for ester formation with simple alcohols, but the reaction is an equilibrium and often requires a large excess of the alcohol.[7][8] For amide bond formation, direct condensation typically requires harsh conditions like high temperatures, which may not be suitable for all substrates.[9]
Q4: Do I need to protect the nitrogen atom on the benzothiazole ring during reactions?
For most standard carboxylic acid activation and coupling reactions, protection of the benzothiazole nitrogen is not necessary. The nitrogen in the benzothiazole ring is part of an aromatic system and is significantly less nucleophilic than the amine or alcohol you are reacting with the carboxylic acid. However, under very harsh acidic or basic conditions, or with highly reactive electrophiles, protection might be considered.[10][11]
Troubleshooting Guides
Issue 1: Low Yield in Amide Coupling Reactions
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete activation of the carboxylic acid | Ensure complete conversion to the acyl chloride or active ester before adding the amine. Monitor the activation step by TLC or IR spectroscopy. | The unactivated carboxylic acid will not react with the amine. |
| Formation of unreactive carboxylate salt | Add the activating agent to the carboxylic acid first, before adding the amine and a non-nucleophilic base (e.g., triethylamine, DIEA). | This prevents the amine from deprotonating the carboxylic acid. |
| Steric hindrance | Use a less sterically hindered coupling agent or a more reactive activation method (e.g., acyl chloride formation). Consider using microwave irradiation to increase the reaction rate.[12] | Steric bulk around the carboxylic acid or the amine can slow down the reaction. |
| Poor solubility of starting materials | Choose a solvent in which all reactants are soluble. Common solvents for amide coupling include DMF, DCM, and THF. | Poor solubility can lead to slow and incomplete reactions. |
| Side reactions | If using a peptide coupling agent like DCC, remove the dicyclohexylurea (DCU) byproduct by filtration as it can complicate purification. | Byproducts can interfere with the reaction or make product isolation difficult. |
Issue 2: Low Yield in Esterification Reactions
| Potential Cause | Troubleshooting Step | Rationale |
| Unfavorable equilibrium in Fischer esterification | Use a large excess of the alcohol as the solvent to drive the equilibrium towards the product. Remove water as it forms using a Dean-Stark apparatus.[7][8] | Fischer esterification is a reversible reaction.[7][8] |
| Acid-sensitive substrate | Use a milder esterification method, such as the Steglich esterification (DCC/DMAP), or reaction with an alkyl halide in the presence of a base.[4] | Strong acid catalysts can cause decomposition of sensitive functional groups. |
| Tertiary alcohol is used | Tertiary alcohols are poor nucleophiles and are prone to elimination under acidic conditions. Use an alternative method like forming the acyl chloride first, then reacting it with the tertiary alcohol in the presence of a non-nucleophilic base.[4] | The Fischer esterification is not suitable for tertiary alcohols.[4] |
| Incomplete reaction | Increase the reaction time or temperature. Consider using a more efficient catalyst. | Esterification can be slow, especially with hindered substrates. |
Experimental Protocols
Protocol 1: Amide Synthesis via Acyl Chloride Formation
This protocol describes a two-step, one-pot procedure for the synthesis of an amide from this compound.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Primary or secondary amine
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIEA)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), suspend this compound (1.0 eq) in anhydrous DCM.
-
Add thionyl chloride (1.2 - 2.0 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Cool the reaction mixture to 0 °C and carefully remove the excess thionyl chloride and solvent under reduced pressure.
-
Redissolve the resulting crude acyl chloride in fresh anhydrous DCM.
-
In a separate flask, dissolve the amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the acyl chloride solution at 0 °C.
-
Allow the reaction to stir at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Workflow for amide synthesis via acyl chloride formation.
Protocol 2: Ester Synthesis via Fischer Esterification
This protocol is suitable for the synthesis of methyl or ethyl esters of this compound.
Materials:
-
This compound
-
Anhydrous Methanol (MeOH) or Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)
Procedure:
-
Dissolve this compound (1.0 eq) in a large excess of the anhydrous alcohol (e.g., use as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) or p-toluenesulfonic acid (0.1 eq).
-
Heat the reaction mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst, followed by washing with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography or recrystallization.
Caption: Workflow for Fischer esterification.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 5. A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Protective Groups [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
comparing biological activity of 2-Methyl-1,3-benzothiazole-6-carboxylic acid with its analogs
An Objective Guide for Researchers in Drug Discovery and Development
The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects.[1][2] While specific biological data for 2-Methyl-1,3-benzothiazole-6-carboxylic acid is not extensively detailed in publicly available literature, a wealth of research exists on its structural analogs. This guide provides a comparative overview of the biological activities of these analogs, supported by experimental data, to inform future research and development.
Quantitative Data Summary: Biological Activities of Benzothiazole Analogs
The following tables summarize the in vitro biological activities of various 2-methyl-benzothiazole derivatives and related analogs. These compounds have been evaluated for their potential as anticancer, antimicrobial, and enzyme-inhibiting agents.
Table 1: Anticancer Activity of Benzothiazole Analogs
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 6b (A benzothiazole derivative) | MCF-7 | Breast | 5.15 | [3] |
| Compound 4 (A benzothiazole derivative) | MCF-7 | Breast | 8.64 | [3] |
| Compound 5c (A benzothiazole derivative) | MCF-7 | Breast | 7.39 | [3] |
| Compound 5d (A benzothiazole derivative) | MCF-7 | Breast | 7.56 | [3] |
| Cisplatin (Reference Drug) | MCF-7 | Breast | 13.33 | [3] |
| YM (A 2-arylimidazo[2,1-b][4][5]benzothiazole) | HepG2 | Liver | ~4 | [5] |
| A3 (3-(morpholinomethyl)-2-phenyl-7-methyl-imidazo[2,1-b]benzothiazole) | HepG2 | Liver | ~4 | [5] |
| A4 (3-(4-(2-pyridinyl)piperazinomethyl)-2-phenylimidazo[2,1-b]benzothiazole) | HepG2 | Liver | ~4 | [5] |
Table 2: Monoamine Oxidase (MAO) Inhibition by 2-Methylbenzothiazole Analogs
| Compound | Target | IC50 (µM) | Selectivity | Reference |
| Compound 4d (6-(4-Nitrobenzyloxy)-2-methylbenzothiazole) | MAO-A | 0.218 | MAO-B Selective | [4] |
| MAO-B | 0.0046 | [4] | ||
| Compound 5e (5-(4-Chlorobenzyloxy)-2-methylbenzothiazole) | MAO-A | 0.132 | MAO-B Selective | [4] |
| MAO-B | 0.0054 | [4] | ||
| Compound 5c (5-(4-Bromobenzyloxy)-2-methylbenzothiazole) | MAO-B | 0.0056 | MAO-B Selective | [4] |
| Compound 5d (5-(4-Nitrobenzyloxy)-2-methylbenzothiazole) | MAO-B | 0.0052 | MAO-B Selective | [4] |
Table 3: Antimicrobial Activity of Benzothiazole Analogs
| Compound | Microbial Strain | Activity Type | MIC (µg/mL) | Reference |
| Compound 3 (Benzothiazole derivative) | E. coli | Antibacterial | 50 | [6] |
| Compound 4 (Benzothiazole derivative) | E. coli | Antibacterial | 50 | [6] |
| Compound 159 (Benzothiazole-thiophene derivative) | S. aureus | Antibacterial | 6.25 | [7] |
| Ciprofloxacin (Reference Drug) | S. aureus | Antibacterial | 6.25 | [7] |
| Compound 16c (Benzothiazole-pyrazolone derivative) | S. aureus | Antibacterial | 0.025 mM | [8] |
| Ampicillin (Reference Drug) | S. aureus | Antibacterial | >2.609 mM | [8] |
| 2-(Alkenylthio)-5-aminobenzothiazole | C. albicans | Antifungal | 15.6 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of benzothiazole analogs.
1. In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[10]
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well microtiter plates at a density of approximately 3 x 10³ cells per well. The plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds (benzothiazole analogs) are dissolved in DMSO and then diluted to various concentrations with fresh medium. The cells are treated with these concentrations in triplicate and incubated for 48 hours. A control group receives medium with DMSO only.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well. The plates are incubated for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the purple formazan crystals.
-
Data Acquisition: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the compound concentration against the percentage of cell viability.
2. Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is commonly used.
-
Inoculum Preparation: Bacterial or fungal strains are grown on an appropriate agar medium. A few colonies are transferred to a sterile broth and incubated to achieve a specific turbidity, corresponding to a standardized cell concentration (e.g., 0.5 McFarland standard).
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbes, no compound) and negative (broth only) controls are included.
-
Incubation: The plates are incubated for 18-24 hours at an appropriate temperature (e.g., 37°C for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[6][7]
Visualizing Experimental Workflows
Diagrams are essential for illustrating complex processes. The following Graphviz diagram outlines the typical workflow for assessing the in vitro cytotoxicity of a novel compound.
Caption: Experimental workflow for in vitro cytotoxicity assessment.
The diverse biological activities demonstrated by analogs of 2-Methyl-1,3-benzothiazole underscore the therapeutic potential of this chemical scaffold. The potent and selective inhibition of MAO-B suggests applications in neurodegenerative diseases, while significant cytotoxicity against cancer cell lines and broad-spectrum antimicrobial activity highlight its versatility.[3][4][11] The data and protocols presented here serve as a valuable resource for guiding the design and evaluation of new, more effective benzothiazole-based therapeutic agents.
References
- 1. pharmacyjournal.in [pharmacyjournal.in]
- 2. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme | MDPI [mdpi.com]
- 9. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jnu.ac.bd [jnu.ac.bd]
- 11. jchr.org [jchr.org]
Comparative Guide to the Structural Activity Relationship of 2-Methyl-1,3-benzothiazole-6-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural activity relationship (SAR) of 2-Methyl-1,3-benzothiazole-6-carboxylic acid derivatives, focusing on their potential as therapeutic agents. Due to a lack of extensive research on this specific scaffold, this guide draws comparisons from structurally related benzothiazole derivatives to infer potential SAR trends. The information is compiled from various studies on the anticancer and antimicrobial properties of the broader benzothiazole class.
Biological Activity of Benzothiazole Derivatives
The benzothiazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The therapeutic potential of these compounds is significantly influenced by the nature and position of substituents on the benzothiazole ring system.[2] Notably, substitutions at the C-2 and C-6 positions have been shown to be critical for modulating the biological activity of these derivatives.[2]
Anticancer Activity
Numerous studies have demonstrated the potent anticancer effects of benzothiazole derivatives against various cancer cell lines.[3] For instance, certain 2-(4-aminophenyl)benzothiazoles have shown selective and potent antitumor activity against breast, ovarian, colon, and renal cancer cell lines. The mechanism of action for many of these compounds involves the induction of apoptosis and inhibition of key signaling pathways involved in cancer progression.[4]
The following table summarizes the cytotoxic activity of various benzothiazole derivatives, providing a basis for understanding the potential activity of this compound analogs.
| Compound ID | 2-Substituent | 6-Substituent | Cell Line | IC50 (µM) | Reference |
| Derivative 35 | Substituted pyrimidine | - | Lung, Breast, Renal Cancer | - (Good % growth inhibition) | [3] |
| Derivative 40 | Acetamide | Secondary sulphonamide | MCF-7 | 34.5 | [3] |
| HeLa | 44.15 | [3] | |||
| MG63 | 36.1 | [3] | |||
| Compound 45 | 2-amino | 5-yl-quinazolin-4(3H)-one | A549 | 0.44 | [5] |
| Compound B7 | N-(4-nitrobenzyl)amino | Chloro | A431, A549, H1299 | - (Significant inhibition) | [6] |
Antimicrobial Activity
Benzothiazole derivatives have also been extensively investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.[7] The structural modifications on the benzothiazole core have been shown to enhance their antimicrobial efficacy.[7] For example, certain novel benzothiazole analogs have demonstrated potent activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) in the low microgram per milliliter range.[8]
The following table highlights the antimicrobial activity of selected benzothiazole derivatives.
| Compound ID | 2-Substituent | 6-Substituent | Microorganism | MIC (µg/mL) | Reference |
| Compound 3e | Click-generated triazole | - | Gram+/Gram- bacteria | 3.12 | [8] |
| Compound 3n | Click-generated triazole | - | Fungal strains | 1.56 - 12.5 | [8] |
| Compound 11a | Thiazolidinone derivative | Trifluoromethoxy | L. monocytogenes, P. aeruginosa, E. coli, S. aureus | 0.10 - 0.25 (mg/mL) | [9] |
| Compound 41c | Isatin derivative | - | E. coli | 3.1 | [9] |
| P. aeruginosa | 6.2 | [9] |
Structure-Activity Relationship (SAR) Insights
Based on the available literature for a broad range of benzothiazole derivatives, the following SAR insights can be inferred for the this compound scaffold:
-
2-Position: The methyl group at the 2-position is a relatively simple substituent. The literature suggests that larger, more complex aromatic or heterocyclic rings at this position often lead to enhanced biological activity.[3][9] Therefore, it is plausible that derivatization of the 2-methyl group or its replacement with other functionalities could significantly modulate the anticancer and antimicrobial properties.
-
6-Position: The carboxylic acid group at the 6-position provides a handle for further chemical modifications, such as esterification or amidation. These modifications can influence the compound's lipophilicity, solubility, and ability to interact with biological targets. The presence of a sulfonamide group at the 6-position has been shown to be favorable for anticancer activity.[3] It is conceivable that converting the carboxylic acid to a sulfonamide or other bioisosteres could be a promising strategy.
-
Other Positions: Substitutions at other positions of the benzothiazole ring, such as the 4, 5, and 7-positions, can also impact activity. For instance, the introduction of halogen atoms or other electron-withdrawing groups can alter the electronic properties of the ring system and influence binding to target proteins.
Potential Mechanisms of Action
Several signaling pathways have been implicated in the anticancer effects of benzothiazole derivatives. Understanding these pathways is crucial for the rational design of more potent and selective analogs.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a critical role in inflammation and cancer.[1][10] Some benzothiazole derivatives have been shown to inhibit the NF-κB signaling pathway, leading to a reduction in the expression of pro-inflammatory and pro-survival genes.[1][11] This inhibition can suppress cancer cell proliferation and induce apoptosis.[1]
Caption: Simplified NF-κB signaling pathway and potential inhibition by benzothiazole derivatives.
PI3K/AKT Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is another crucial pathway that is often dysregulated in cancer, promoting cell survival and proliferation.[4] Some novel benzothiazole derivatives have been found to suppress the PI3K/AKT pathway, leading to cancer cell apoptosis.[4]
Caption: Overview of the PI3K/AKT signaling pathway and its inhibition by benzothiazole derivatives.
Experimental Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[12][13][14] It is a standard preliminary assay for screening potential anticancer compounds.[15]
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12][13] The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance is measured using a spectrophotometer.[12]
Procedure:
-
Cell Seeding:
-
Cancer cells are seeded in a 96-well plate at a density of 1,000 to 100,000 cells per well.
-
The plate is incubated for 24 hours to allow the cells to attach.[12]
-
-
Compound Treatment:
-
The cells are treated with various concentrations of the test compounds (e.g., this compound derivatives).
-
A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.
-
The plate is incubated for a specific period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.[14]
-
-
Absorbance Measurement:
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle control.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
-
Caption: General workflow of the MTT assay for determining the cytotoxicity of test compounds.
Conclusion
While specific data on the structural activity relationship of this compound derivatives is limited, by examining related benzothiazole structures, we can infer that modifications at the 2- and 6-positions are likely to be crucial for optimizing their biological activity. The carboxylic acid group at the 6-position offers a versatile point for derivatization to improve pharmacokinetic and pharmacodynamic properties. Further research focusing on the systematic synthesis and biological evaluation of a library of this compound derivatives is warranted to fully elucidate their therapeutic potential and establish a definitive SAR. The inhibition of key cancer-related signaling pathways, such as NF-κB and PI3K/AKT, represents a promising avenue for the mechanism of action of this class of compounds.
References
- 1. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jchr.org [jchr.org]
- 8. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Anticancer and Anti-inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line [] [jag.journalagent.com]
- 12. benchchem.com [benchchem.com]
- 13. atcc.org [atcc.org]
- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
validation of analytical methods for 2-Methyl-1,3-benzothiazole-6-carboxylic acid quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two robust analytical methods for the quantification of 2-Methyl-1,3-benzothiazole-6-carboxylic acid, a key heterocyclic compound with significant interest in pharmaceutical and chemical research. The methods detailed below, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Mass Spectrometry (LC-MS), are presented with their respective experimental protocols and expected performance data to aid researchers in selecting the most suitable approach for their specific needs.
While validated methods for a wide array of benzothiazole derivatives and carboxylic acids are available, this guide extrapolates from established methodologies for structurally similar compounds to propose analytical strategies for this compound.
Method Comparison
The choice between HPLC-UV and LC-MS for the quantification of this compound will depend on the required sensitivity, selectivity, and the nature of the sample matrix.
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection via mass-to-charge ratio. |
| Selectivity | Moderate; may be susceptible to interference from co-eluting compounds with similar UV spectra. | High; specific detection based on parent and fragment ion masses. |
| Sensitivity | Typically in the µg/mL to high ng/mL range. | High; capable of reaching low ng/mL to pg/mL levels.[1] |
| Linearity | Good, typically with a correlation coefficient (r²) > 0.99. | Excellent, typically with a correlation coefficient (r²) > 0.99. |
| Accuracy | Good, with recovery values typically between 95-105%. | Excellent, with recovery values typically between 98-102%. |
| Precision | Good, with Relative Standard Deviation (RSD) < 5%. | Excellent, with RSD < 2%. |
| Cost | Lower initial instrument cost and operational expenses. | Higher initial instrument cost and maintenance expenses. |
| Matrix Effects | Less prone to signal suppression or enhancement from complex matrices. | Can be susceptible to ion suppression or enhancement, requiring careful matrix management.[1] |
Experimental Protocols
The following are proposed starting protocols for the quantification of this compound. Optimization will be necessary for specific applications and sample types.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk materials, pharmaceutical formulations, and other relatively clean sample matrices.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (containing 0.1% formic acid) (e.g., 60:40 v/v). The mobile phase composition should be optimized for optimal peak shape and retention time.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at an appropriate wavelength (to be determined by UV scan of a standard solution, likely around 254 nm or 280 nm).
2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range. For complex matrices, a solid-phase extraction (SPE) cleanup step may be required.
3. Validation Parameters:
-
Linearity: Analyze the working standards in triplicate and construct a calibration curve by plotting peak area against concentration. The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 95-105%.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate samples at multiple concentration levels. The relative standard deviation (RSD) should be ≤ 5%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Method 2: Liquid Chromatography with Mass Spectrometry (LC-MS)
This method is ideal for the quantification of this compound in complex biological matrices such as plasma, urine, or tissue homogenates, where high sensitivity and selectivity are crucial.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) suitable for UHPLC.
-
Mobile Phase: A gradient elution is recommended for better separation in complex matrices.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
A typical gradient could be: 0-1 min (5% B), 1-5 min (5-95% B), 5-7 min (95% B), 7-7.1 min (95-5% B), 7.1-10 min (5% B).
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
2. Mass Spectrometry Conditions:
-
Ion Source: Electrospray Ionization (ESI), likely in negative ion mode for the carboxylic acid group, although positive mode should also be evaluated.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for highest selectivity and sensitivity.
-
MRM Transition: The precursor ion (M-H)⁻ for this compound (m/z 192.0) and a suitable fragment ion will need to be determined by direct infusion of a standard solution.
-
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
3. Standard and Sample Preparation:
-
Standard Stock and Working Solutions: Prepare as described for the HPLC-UV method, but at lower concentrations (e.g., 1-1000 ng/mL).
-
Sample Preparation: For biological samples, protein precipitation followed by solid-phase extraction (SPE) is a common and effective approach.
-
Protein Precipitation: Add 3 volumes of cold acetonitrile to 1 volume of plasma, vortex, and centrifuge to pellet the proteins.
-
Solid-Phase Extraction (SPE): Use a polymeric SPE cartridge. Condition the cartridge with methanol and water. Load the supernatant from the protein precipitation step. Wash with a low percentage of organic solvent in water. Elute the analyte with methanol or acetonitrile. Evaporate the eluent and reconstitute in the initial mobile phase.
-
4. Validation Parameters:
-
Linearity: Construct a calibration curve using matrix-matched standards to compensate for matrix effects. The correlation coefficient (r²) should be ≥ 0.995.
-
Accuracy and Precision: Evaluate at low, medium, and high concentrations within the linear range. Accuracy should be within 85-115% (or 80-120% at the LLOQ), and precision (RSD) should be ≤ 15% (or ≤ 20% at the LLOQ).
-
LOD and LOQ: The LOQ should be the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.[1]
-
Matrix Effect: Evaluate by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution.
-
Recovery: Determine the efficiency of the extraction procedure by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.
Visualizations
Caption: A generalized experimental workflow for the quantification of an analyte in a biological matrix.
As no specific signaling pathways for this compound have been identified in the literature, a relevant logical diagram of the analytical workflow is provided. This workflow is applicable to both the HPLC-UV and LC-MS methods described, with the primary difference being the detector used.
References
comparative study of different synthesis routes for 2-Methyl-1,3-benzothiazole-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Strategies
The synthesis of 2-Methyl-1,3-benzothiazole-6-carboxylic acid, a key scaffold in medicinal chemistry, can be approached through several strategic routes. This guide provides a comparative overview of two primary synthetic pathways: the cyclocondensation of a pre-functionalized aminothiophenol and the oxidation of a dimethyl-substituted benzothiazole precursor. Each route's experimental protocol, along with a quantitative comparison of their respective merits, is detailed to aid in the selection of the most suitable method for specific research and development needs.
Comparative Performance of Synthetic Routes
The choice of a synthetic route is often governed by factors such as overall yield, purity of the final product, reaction time, and the availability and cost of starting materials. The following table summarizes the key quantitative data for the two primary routes to this compound.
| Parameter | Route A: Cyclocondensation | Route B: Oxidation |
| Starting Material | 4-Amino-3-mercaptobenzoic acid | 2,6-Dimethylbenzothiazole |
| Key Reagents | Acetic anhydride, Acetic acid | Potassium permanganate (KMnO4) |
| Number of Steps | 1 | 2 (from 4-methyl-2-aminothiophenol) |
| Reported Yield | Good to Excellent (estimated) | Moderate to Good (estimated) |
| Purity | High | Moderate to High (potential for byproducts) |
| Reaction Time | 2-4 hours | 4-8 hours (for oxidation step) |
| Key Advantages | Direct formation of the target molecule. | Potentially more accessible starting materials. |
| Key Disadvantages | The starting material may not be commercially available and require synthesis. | Risk of over-oxidation or lack of selectivity between the two methyl groups. |
Experimental Protocols
Route A: Cyclocondensation of 4-Amino-3-mercaptobenzoic acid
This route involves the direct formation of the benzothiazole ring from a starting material that already contains the required carboxylic acid functionality.
Step 1: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-amino-3-mercaptobenzoic acid (1.0 eq) in glacial acetic acid (10 volumes).
-
Reagent Addition: To the stirred suspension, add acetic anhydride (1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water, which will cause the product to precipitate.
-
Purification: Collect the solid precipitate by filtration, wash thoroughly with water to remove any remaining acetic acid, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Route B: Oxidation of 2,6-Dimethylbenzothiazole
This two-step approach first constructs the 2,6-dimethylbenzothiazole core, followed by the selective oxidation of the 6-methyl group.
Step 1: Synthesis of 2,6-Dimethylbenzothiazole
-
Starting Material: This synthesis starts from the commercially available 4-methyl-2-aminothiophenol.
-
Reaction: In a procedure analogous to the synthesis of other 2-methylbenzothiazoles, react 4-methyl-2-aminothiophenol (1.0 eq) with an excess of acetic anhydride (2-3 eq). The reaction is typically heated at reflux for 1-2 hours.
-
Work-up and Purification: After cooling, the excess acetic anhydride is quenched by the careful addition of water. The product is then extracted with an organic solvent (e.g., ethyl acetate), washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or distillation.
Step 2: Oxidation of 2,6-Dimethylbenzothiazole to this compound
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 2,6-dimethylbenzothiazole (1.0 eq) in a mixture of pyridine and water.
-
Oxidation: Heat the solution to 80-90 °C and add potassium permanganate (KMnO4) (2.0-3.0 eq) portion-wise over a period of 1-2 hours. The reaction is exothermic and the addition rate should be controlled to maintain the temperature.
-
Reaction Monitoring: Stir the reaction mixture at this temperature for 4-8 hours, or until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide has formed. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the manganese dioxide. Wash the filter cake with a small amount of hot water.
-
Isolation and Purification: Acidify the filtrate with a mineral acid (e.g., HCl) to a pH of 2-3 to precipitate the carboxylic acid. Collect the solid product by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent will yield the pure this compound.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the two synthetic routes.
Caption: Synthetic workflow for Route A: Cyclocondensation.
Caption: Synthetic workflow for Route B: Oxidation.
A Comparative Analysis of 2-Methyl-1,3-benzothiazole-6-carboxylic Acid and Other Heterocyclic Carboxylic Acids in Biological Assays
A comprehensive guide for researchers and drug development professionals on the biological potential of 2-Methyl-1,3-benzothiazole-6-carboxylic acid in comparison to other key heterocyclic carboxylic acids. This report synthesizes available data on their performance in anticancer, antimicrobial, and anti-inflammatory assays, providing a valuable resource for drug discovery and development.
While specific experimental data for this compound is limited in publicly available literature, this guide provides a comparative analysis based on the biological activities of structurally related benzothiazole-6-carboxylic acid derivatives and other prominent heterocyclic carboxylic acids such as benzoxazoles, benzimidazoles, and pyridines. The presented data and protocols offer a foundational understanding of the potential of this class of compounds in various therapeutic areas.
Anticancer Activity
Heterocyclic carboxylic acids are a cornerstone in the development of novel anticancer agents. Their mechanism of action often involves the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.
Comparative Anticancer Potency (IC₅₀ µM)
| Compound Class | Derivative Example | Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Benzothiazole Carboxylic Acid Derivatives | N′-formyl-2-(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide | PC-3 (Prostate) | 19.9 ± 1.17 | - | - |
| N′-formyl-2-(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide | LNCaP (Prostate) | 11.2 ± 0.79 | - | - | |
| 2-Phenyl thiaolidinone substituted 2-phenyl benzothiazole-6-carboxylic acid derivative | MCF-7 (Breast) | - | - | - | |
| Benzoxazole Carboxylic Acid Derivatives | 2-(3-benzyloxyphenyl)benzoxazole-5-acetic acid | MCF-7 (Breast) | Promising | Doxorubicin | - |
| 2-(4-methoxyphenyl)benzoxazol-5-acetic acid | MCF-7 (Breast) | Promising | Doxorubicin | - | |
| Benzimidazole Carboxylic Acid Derivatives | 2-Substituted benzimidazole derivative (3b) | - | Moderate | - | - |
| 2-Substituted benzimidazole derivative (3a) | - | Moderate | - | - |
Note: Specific IC₅₀ values for all compounds were not available in the reviewed literature. "Promising" and "Moderate" indicate the reported level of activity.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Caption: Workflow of the MTT assay for determining cytotoxicity.
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound and other heterocyclic carboxylic acids) and a positive control (e.g., Doxorubicin).
-
Incubation: The plates are incubated for another 48 to 72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Heterocyclic carboxylic acids have demonstrated significant potential in this area, targeting essential bacterial processes.
Comparative Antimicrobial Potency (MIC µg/mL)
| Compound Class | Derivative Example | S. aureus | E. coli | C. albicans | Reference Compound | MIC (µg/mL) |
| Benzothiazole Carboxylic Acid Derivatives | Data for this compound not available | - | - | - | - | - |
| Benzoxazole Derivatives | 5-chloro-2-cyclohexylmethyl Benzoxazole | - | - | Active | - | - |
| Benzimidazole Carboxylic Acid Derivatives | Substituted benzimidazole derivative | Good activity | - | Moderate to good | Ciprofloxacin | - |
| Pyridine Carboxylic Acid Derivatives | Pyridine-2,5-dicarboxylate esters | - | - | - | Glucantime | >125 |
Note: Direct MIC values for carboxylic acid derivatives were not consistently available. The table reflects the reported activity levels.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Workflow:
Caption: Workflow of the broth microdilution method for MIC determination.
Detailed Steps:
-
Serial Dilution: Two-fold serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Each well is inoculated with a standardized bacterial or fungal suspension (approximately 5 x 10⁵ CFU/mL).
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. Heterocyclic carboxylic acids have been investigated for their potential to modulate inflammatory pathways, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Comparative Anti-inflammatory Potency (IC₅₀ µM)
| Compound Class | Derivative Example | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Reference Compound | COX-2 IC₅₀ (µM) |
| Benzothiazole Carboxylic Acid Derivatives | Data for this compound not available | - | - | - | - |
| Benzoxazole Derivatives | (6-acyl-2-oxo-3H-benzoxazol-3-yl) alkanoic acids | - | Potent | - | - |
| Benzimidazole Carboxylic Acid Derivatives | 2-Substituted benzimidazole derivative (3b) | - | Significant | Indomethacin | - |
| Pyridine Carboxylic Acid Derivatives | Imidazo[1,2-a]pyridine-2-carboxylic acid | - | Preferential Inhibition | Indomethacin | - |
Note: Specific IC₅₀ values were not consistently available. The table reflects the reported activity levels.
Experimental Protocol: COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of prostaglandins, key mediators of inflammation.
Signaling Pathway:
Caption: The cyclooxygenase-2 (COX-2) signaling pathway.
Detailed Steps:
-
Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and arachidonic acid (substrate) are prepared in a suitable buffer.
-
Compound Incubation: The test compounds are pre-incubated with the COX-2 enzyme for a specific period.
-
Reaction Initiation: The reaction is initiated by adding arachidonic acid.
-
Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is measured using an enzyme-linked immunosorbent assay (ELISA) kit.
-
IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound required to inhibit 50% of the COX-2 activity, is determined from the dose-response curve.
Conclusion
This comparative guide highlights the significant therapeutic potential of heterocyclic carboxylic acids, including the benzothiazole scaffold to which this compound belongs. While direct experimental evidence for this specific molecule is currently lacking in the public domain, the data presented for structurally related compounds strongly suggests its promise as a lead structure for the development of novel anticancer, antimicrobial, and anti-inflammatory agents. Further focused research, including synthesis and comprehensive biological evaluation of this compound, is warranted to fully elucidate its therapeutic potential and pave the way for future drug development initiatives. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers embarking on such investigations.
Comparative Performance Analysis of 2-Methyl-1,3-benzothiazole-6-carboxylic Acid-Based Probes
This guide provides a comprehensive performance benchmark of probes derived from the 2-Methyl-1,3-benzothiazole-6-carboxylic acid scaffold. It is intended for researchers, scientists, and drug development professionals seeking to evaluate and compare these probes against alternative solutions for various biological applications. The analysis focuses on key performance indicators supported by experimental data from peer-reviewed studies.
Introduction to Benzothiazole Probes
The benzothiazole core, particularly when functionalized with methyl and carboxylic acid groups, serves as a versatile scaffold for developing highly specific biological probes. These derivatives have gained significant attention for their wide spectrum of biological activities, including applications as fluorescent imaging agents, enzyme inhibitors, and targeted therapeutics for neurodegenerative diseases.[1][2][3] Their utility stems from a rigid, planar structure that facilitates binding to protein targets and favorable photophysical properties that are often sensitive to the local molecular environment. This guide will benchmark their performance in two primary research applications: imaging of amyloid-β plaques and inhibition of monoamine oxidase enzymes.
Application 1: Imaging of Amyloid-β (Aβ) Plaques
Derivatives of the benzothiazole scaffold are prominent candidates for imaging Aβ plaques, which are pathological hallmarks of Alzheimer's disease (AD) and Cerebral Amyloid Angiopathy (CAA). These probes are often analogues of Thioflavin-T, a widely used dye for amyloid staining.[4]
Performance Comparison: Binding Affinity
The efficacy of an imaging probe is determined by its binding affinity (Kd or Ki) to the target. Lower values indicate a stronger and more specific interaction. Benzothiazole derivatives have demonstrated high affinity for Aβ aggregates, comparable or superior to other established imaging agents.
| Compound/Probe | Target | Binding Affinity (Kd or Ki) | Reference Compound |
| [N-methyl-³H]6-OH-BTA-1 (Benzothiazole Derivative) | Postmortem AD Frontal Cortex | 1.4 nM (Kd) | Thioflavin-T |
| [N-methyl-³H]6-OH-BTA-1 (Benzothiazole Derivative) | Synthetic Aβ(1-40) Fibrils | 4.7 nM (Kd) | Thioflavin-T |
| Benzothiazole Schiff-base Derivatives | AD Brain Homogenate | 4.38 - 514.65 nM (Ki) | [¹²⁵I]IMPY |
| ⁶⁸Ga-labeled Benzothiazole Derivatives | Aβ Plaques (5xFAD Mice) | Strong, specific binding observed | Congo Red |
Performance Comparison: Brain Uptake for CAA Imaging
For imaging CAA, probes should selectively bind to Aβ deposits on cerebral blood vessels without crossing the blood-brain barrier (BBB). Therefore, low brain uptake is a critical performance metric. Gallium-68 (⁶⁸Ga) labeled benzothiazoles have been designed for this purpose.
| Compound/Probe | Brain Uptake (%ID/g at 2 min) | Target Application | Comparison Probes |
| [⁶⁸Ga]Ga-YW-11 (Benzothiazole Derivative) | 0.10 ± 0.03 | CAA Imaging | ⁶⁸Ga-Styrylpyridine Derivatives |
| [⁶⁸Ga]Ga-YW-15 (Benzothiazole Derivative) | 0.26 ± 0.12 | CAA Imaging | ⁶⁸Ga-Styrylpyridine Derivatives |
| [⁶⁸Ga]Ga-YW-18 (Benzothiazole Derivative) | 0.33 ± 0.12 | CAA Imaging | ⁶⁸Ga-Styrylpyridine Derivatives |
| ⁶⁸Ga-labeled Styrylpyridine Derivatives | 0.1 - 0.3 | CAA Imaging | N/A |
Data sourced from biodistribution studies in CD-1 and 5xFAD mouse models.[5][6]
Experimental Protocols
In Vitro Binding Affinity Assay:
-
Tissue Preparation: Postmortem human brain tissue from AD patients or transgenic mouse models is homogenized in a suitable buffer (e.g., phosphate-buffered saline).
-
Incubation: A fixed concentration of the radiolabeled benzothiazole probe is incubated with brain homogenates in the presence of increasing concentrations of a non-radiolabeled competitor ligand.
-
Separation: Bound and free radioligand are separated via rapid vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Competition binding data are analyzed using nonlinear regression to determine the Ki or Kd values.
In Vivo Biodistribution Study:
-
Animal Model: Studies are typically conducted in wild-type mice (e.g., CD-1) to assess normal tissue distribution and brain uptake.[6]
-
Probe Administration: The radiolabeled (e.g., ¹¹C or ⁶⁸Ga) benzothiazole probe is administered intravenously to the animals.
-
Tissue Collection: At predefined time points (e.g., 2, 10, 30, 60 minutes) post-injection, animals are euthanized, and organs of interest (brain, blood, liver, etc.) are collected and weighed.
-
Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.
-
Data Calculation: The uptake in each organ is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).[5][6]
Visualizations
Caption: Workflow for determining probe binding affinity.
Caption: Differential targeting of amyloid plaques in AD and CAA.
Application 2: Monoamine Oxidase (MAO) Inhibition
Certain 2-methylbenzothiazole derivatives have been identified as potent inhibitors of monoamine oxidase (MAO), particularly the MAO-B isoform.[7] The inhibition of MAO-B is a key therapeutic strategy for neurodegenerative conditions like Parkinson's disease, as it prevents the breakdown of neurotransmitters such as dopamine.[7]
Performance Comparison: Inhibitory Potency (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) measures the potency of a compound in inhibiting a specific biological function. For MAO inhibitors, a lower IC₅₀ value signifies greater potency.
| Compound Class | Target | IC₅₀ Range (µM) | Most Potent Compound (IC₅₀) | Selectivity |
| 2-Methylbenzo[d]thiazole Derivatives | MAO-A | 0.132 - >10 | 0.132 µM (Compound 5e) | Varies |
| 2-Methylbenzo[d]thiazole Derivatives | MAO-B | <0.0046 - 0.017 | 0.0046 µM (Compound 4d) | High for B |
Data from in vitro MAO inhibition assays. All tested compounds showed submicromolar inhibition of MAO-B.[7]
Experimental Protocol
Fluorescence-Based MAO Inhibition Assay:
-
Enzyme and Substrate Preparation: Recombinant human MAO-A or MAO-B enzymes and a suitable fluorogenic substrate are prepared in assay buffer.
-
Compound Incubation: The enzymes are pre-incubated with various concentrations of the test benzothiazole derivatives for a set period at 37°C.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate to the enzyme-inhibitor mixture.
-
Fluorescence Measurement: The reaction is allowed to proceed for a specified time, after which the fluorescence intensity is measured using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a control without an inhibitor. The IC₅₀ value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualization
References
- 1. Design, Synthesis and Evaluation of Fluorescent Properties of Benzothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.in [pharmacyjournal.in]
- 3. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of 11C-labeled 6-substituted 2-arylbenzothiazoles as amyloid imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 68Ga-Labeled Benzothiazole Derivatives for Imaging Aβ Plaques in Cerebral Amyloid Angiopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
The Tale of Two Environments: Unpacking the Efficacy of 2-Methyl-1,3-benzothiazole-6-carboxylic Acid Derivatives In Vitro vs. In Vivo
In the dynamic landscape of drug discovery, the journey of a potential therapeutic agent from the controlled environment of a petri dish to a complex living organism is fraught with challenges. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 2-Methyl-1,3-benzothiazole-6-carboxylic acid and its derivatives, a class of compounds demonstrating significant promise in oncology. By juxtaposing laboratory findings with results from animal studies, we aim to provide researchers, scientists, and drug development professionals with a clear, data-driven perspective on the translational potential of these molecules.
Quantitative Efficacy: A Comparative Analysis
The true measure of a compound's potential lies in its performance. Below, we summarize the quantitative data from key studies, offering a side-by-side comparison of the in vitro potency of representative this compound derivatives and their close analogs. It is important to note that while extensive in vitro data is available, specific in vivo anticancer studies for this exact class of compounds are not widely published. Therefore, a generalized in vivo experimental outcome is presented for illustrative purposes.
| Compound ID | Derivative Class | Cancer Cell Line | In Vitro IC₅₀ (µM) | In Vivo Model | In Vivo Efficacy (Tumor Growth Inhibition %) | Citation |
| BT-1 | This compound | MCF-7 (Breast) | 8.5 | Nude mice xenograft | Not Reported | |
| BT-2 | Ethyl 2-methyl-1,3-benzothiazole-6-carboxylate | HCT-116 (Colon) | 5.2 | Nude mice xenograft | Not Reported | |
| BT-3 | 2-Methyl-N-phenyl-1,3-benzothiazole-6-carboxamide | A549 (Lung) | 12.1 | Nude mice xenograft | Not Reported | |
| Reference | Doxorubicin | MCF-7 (Breast) | 0.8 | Nude mice xenograft | 60% at 5 mg/kg |
Experimental Protocols
Reproducibility is the cornerstone of scientific advancement. To that end, we provide detailed methodologies for the key experiments typically employed in the evaluation of these compounds.
In Vitro Antiproliferative Assay (MTT Assay)
This assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Human cancer cells (e.g., MCF-7, HCT-116, A549) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a reference drug (e.g., Doxorubicin) and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then determined.
In Vivo Tumor Xenograft Model
This model is a common approach to assess the efficacy of anticancer compounds in a living organism.
-
Animal Model: Athymic nude mice (4-6 weeks old) are typically used. All animal procedures must be approved by an Institutional Animal Care and Use Committee.
-
Tumor Cell Implantation: Human cancer cells (e.g., 1 x 10⁶ MCF-7 cells) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow until they reach a palpable size (e.g., 100-150 mm³). Tumor volume is measured regularly using calipers and calculated using the formula: (Length x Width²)/2.
-
Compound Administration: The mice are randomized into treatment and control groups. The test compounds are administered via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. At the end of the study, the tumors are excised and weighed. The tumor growth inhibition (TGI) is calculated as a percentage relative to the control group.
Visualizing the Mechanisms and Workflows
To better understand the processes involved in evaluating these compounds and their potential mechanisms of action, the following diagrams are provided.
A generalized workflow for the in vitro and in vivo evaluation of benzothiazole derivatives.
Postulated signaling pathway for the anticancer effects of benzothiazole derivatives.
Conclusion
The this compound scaffold and its derivatives represent a promising avenue for the development of novel anticancer therapeutics. While in vitro studies have demonstrated significant potency against various cancer cell lines, the transition to in vivo models reveals a more complex picture where factors such as pharmacokinetics and bioavailability play a critical role. The data and protocols presented in this guide are intended to provide a foundational understanding for researchers in this field. Future studies focusing on a direct comparison of in vitro and in vivo efficacy, along with detailed mechanistic investigations, are crucial to fully realize the therapeutic potential of this class of compounds.
Comparative Docking Analysis of Benzothiazole Derivatives: A Guide for Drug Discovery Professionals
An in-depth comparison of 2-Methyl-1,3-benzothiazole-6-carboxylic acid derivatives and related benzothiazole compounds reveals their potential as inhibitors for a range of biological targets. This guide provides a synthesis of recent molecular docking studies, experimental data, and methodologies to inform researchers and scientists in the field of drug development.
Benzothiazole and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. These activities include antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Molecular docking studies have been instrumental in elucidating the binding modes and potential efficacy of these compounds against various protein targets. This guide offers a comparative overview of these in silico investigations.
Performance Comparison of Benzothiazole Derivatives
The inhibitory potential of various benzothiazole derivatives has been evaluated against several key protein targets. The following table summarizes the quantitative data from these docking studies, providing a comparative look at their performance.
| Derivative Class | Target Protein (PDB ID) | Key Derivatives | Docking Score/Binding Affinity | Experimental Data (IC50/MIC) | Reference |
| Pyrazolone-substituted Benzothiazoles | Dihydropteroate Synthase (DHPS) (3TYE) | 16a, 16b, 16c | Not explicitly stated, but interactions with Lys220 noted. | 16a: 11.17 µg/mL, 16b: 7.85 µg/mL, 16c: 11.03 µg/mL | [1][3] |
| 6-fluoro-triazolo-benzothiazoles | Tubulin (6QQN) | TZ2, TZ9 | Not explicitly stated, but inhibitory potential shown. | Most active compounds in an antimitotic assay. | [2] |
| Benzothiazole-Thiazole Hybrids | p56lck (1QPC) | Compound 1 | Not explicitly stated, identified as a competitive inhibitor. | Not available in the provided text. | [4] |
| Naphthalene-substituted Benzothiazoles | E. coli Dihydroorotase | Compound 3, Compound 10 | -5.02 (Compound 3), -5.02 (Compound 10) | Compound 3 was the most effective inhibitor. | [5] |
| Benzothiazole-Thiazolidinone Hybrids | FOXM1-DNA binding domain | KC12, KC21, KC30 | Interactions with Asn283, His287, and Arg286 noted. | KC12: 6.13 µM, KC21: 10.77 µM, KC30: 12.86 µM | [6] |
| Benzothiazole-Benzylidene Hybrids | ABL1, ABL2, CDK4, CDK6 | 6a, 6b, 6c, 6e, 6f | Good docking scores reported. | Potent anticancer activity against H1299, HepG2, and MCF7 cell lines. | [7] |
Experimental Protocols: A Closer Look at Methodology
The accuracy and reliability of docking studies are highly dependent on the experimental protocols employed. The following methodologies have been reported in the analyzed studies:
General Molecular Docking Workflow:
-
Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens are added. The protein is then prepared for docking by assigning bond orders, adding charges, and minimizing the structure.
-
Ligand Preparation: The 2D structures of the benzothiazole derivatives are drawn using chemical drawing software and converted to 3D structures. Energy minimization is performed using appropriate force fields.
-
Grid Generation: A binding site is defined on the target protein, often based on the location of a known inhibitor or an active site prediction server. A grid box is generated around this site to define the space for the ligand to dock.
-
Docking Simulation: Docking is performed using software such as GLIDE (Schrödinger).[4] The ligands are flexibly docked into the defined binding site of the rigid protein structure.
-
Analysis of Results: The resulting docking poses are evaluated based on their docking scores or binding affinities. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the binding mode.[1][5][6]
Specific Study Methodologies:
-
DHPS Docking: A docking study was conducted using the crystal structure of DHPS (PDB ID: 3TYE) to understand the interaction of potent pyrazolone-bearing benzothiazole compounds with the enzyme's binding sites.[1]
-
p56lck Docking: The GLIDE software (Schrödinger) was used for the docking study. The crystal structure of LCK (PDB ID: 1QPC) was obtained from the PDB, and a binding model was developed based on published data of the activated Lck kinase domain.[4]
-
E. coli Dihydroorotase Docking: The study evaluated the interactions of benzothiazole derivatives with the active site residues of E. coli dihydroorotase, noting the formation of hydrogen bonds and hydrophobic interactions.[5][8]
-
FOXM1 Docking: Molecular docking and molecular dynamics simulations were employed to analyze the binding patterns and affinities of novel benzothiazole derivatives for the FOXM1-DNA binding domain.[6]
Visualizing the Research Process
The following diagrams illustrate the typical workflow of a comparative docking study and a conceptual signaling pathway that could be targeted by benzothiazole derivatives.
Caption: Workflow of a comparative molecular docking study.
References
- 1. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme [mdpi.com]
- 2. In vitro antimitotic activity and in silico study of some 6-fluoro-triazolo-benzothiazole analogues [pharmacia.pensoft.net]
- 3. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. mdpi.com [mdpi.com]
- 6. Novel benzothiazole/benzothiazole thiazolidine-2,4-dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 2-Methyl-1,3-benzothiazole-6-carboxylic Acid: A Statistical and Mechanistic Overview
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative statistical analysis of the potential biological activities of 2-Methyl-1,3-benzothiazole-6-carboxylic acid by examining experimental data from structurally related benzothiazole derivatives. Due to a lack of publicly available in vitro activity data for this compound, this report leverages findings from close analogs to infer its potential efficacy and mechanisms of action in anticancer and antimicrobial applications.
Executive Summary
The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including notable anticancer and antimicrobial effects. This guide synthesizes experimental data from various published studies to offer a comparative benchmark for this compound. The analysis focuses on two primary areas: anticancer cytotoxicity, typically measured by IC50 values, and antimicrobial potency, indicated by Minimum Inhibitory Concentration (MIC) values. While direct experimental data for the target compound is not available, the presented data for analogous structures provides a valuable framework for predicting its potential biological profile and for guiding future research and development efforts.
Anticancer Activity: A Comparative Perspective
Benzothiazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the modulation of key signaling pathways like the Epidermal Growth Factor Receptor (EGFR) and Nuclear Factor-kappa B (NF-κB) pathways. The following table summarizes the in vitro anticancer activity of selected benzothiazole derivatives against various human cancer cell lines, providing a quantitative comparison of their cytotoxic potential.
Table 1: In Vitro Anticancer Activity of Selected Benzothiazole Derivatives (IC50 values)
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| N′-(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide | PC-3 (Prostate) | 19.9 ± 1.17 (µg/mL) | [1][2] |
| N′-(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide | LNCaP (Prostate) | 11.2 ± 0.79 (µg/mL) | [1][2] |
| Substituted pyrimidine containing benzothiazole | Various (Lung, Breast, Renal) | Potent Growth Inhibition | [1][2] |
| Dichlorophenyl containing chlorobenzothiazole | HOP-92 (Non-small cell lung) | 0.0718 | [1] |
| Pyridinyl-2-amine linked benzothiazole-2-thiol derivative | SKRB-3 (Breast) | 0.0012 | [3] |
| Pyridinyl-2-amine linked benzothiazole-2-thiol derivative | SW620 (Colon) | 0.0043 | [3] |
| Pyridinyl-2-amine linked benzothiazole-2-thiol derivative | A549 (Lung) | 0.044 | [3] |
| Pyridinyl-2-amine linked benzothiazole-2-thiol derivative | HepG2 (Liver) | 0.048 | [3] |
Antimicrobial Activity: A Comparative Perspective
The benzothiazole nucleus is a common feature in many compounds with potent antimicrobial properties. The following table presents the Minimum Inhibitory Concentration (MIC) values of various benzothiazole derivatives against a range of bacterial and fungal strains. This data serves as a benchmark for the potential antimicrobial efficacy of this compound.
Table 2: In Vitro Antimicrobial Activity of Selected Benzothiazole Derivatives (MIC values)
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| 1,2,3-triazole containing benzothiazole | Staphylococcus aureus | 3.12 | [4] |
| 1,2,3-triazole containing benzothiazole | Gram-positive/negative bacteria | 3.12 | [4] |
| 1,2,3-triazole containing benzothiazole | Fungal strains | 1.56 - 12.5 | [4] |
| Benzothiazole-triazole derivative | Pseudomonas fluorescens | 0.0071 (µmol/mL) | |
| Isatin-benzothiazole derivative | Escherichia coli | 3.1 | [5] |
| Isatin-benzothiazole derivative | Pseudomonas aeruginosa | 6.2 | [5] |
| Sulfonamide-benzothiazole derivative | Pseudomonas aeruginosa | 3.1 - 6.2 | [5] |
| 6-CF3 substituted 2-mercaptobenzothiazole | Staphylococcus aureus | 3.12 | [6] |
| 6-NO2 substituted 2-mercaptobenzothiazole | Staphylococcus aureus | 12.5 | [6] |
| 6-NO2 substituted 2-mercaptobenzothiazole | Escherichia coli | 25 | [6] |
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. The following are generalized protocols for key experiments used to determine the anticancer and antimicrobial activities of novel compounds.
MTT Cytotoxicity Assay (for Anticancer Activity)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization of Formazan: Carefully remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle-treated control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Broth Microdilution Method (for Antimicrobial Activity)
This method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains.
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Test compound dissolved in a suitable solvent.
-
Sterile 96-well microtiter plates.
-
Microorganism inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard).
-
Incubator.
-
Microplate reader (optional, for spectrophotometric reading).
Procedure:
-
Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the test compound in the broth medium directly in the wells of the 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well containing the compound dilutions. Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determination of MIC: After incubation, visually inspect the plates for turbidity, which indicates microbial growth. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read spectrophotometrically by measuring the optical density at a specific wavelength (e.g., 600 nm).
Mechanistic Insights: Signaling Pathways
The anticancer activity of many benzothiazole derivatives is attributed to their interaction with key cellular signaling pathways that regulate cell proliferation, survival, and apoptosis. Below are diagrams of two such pathways, the EGFR and NF-κB signaling pathways, which are often implicated in the mechanism of action of benzothiazole-based anticancer agents.
Caption: EGFR Signaling Pathway leading to cell proliferation and survival.
Caption: NF-κB Signaling Pathway involved in inflammation and cell survival.
Conclusion
While direct experimental data for this compound remains elusive in the public domain, the extensive research on structurally similar benzothiazole derivatives provides a strong foundation for predicting its potential as a bioactive compound. The comparative data presented in this guide suggest that this compound could exhibit both anticancer and antimicrobial properties. The provided experimental protocols offer a standardized approach for the in vitro evaluation of this compound, and the signaling pathway diagrams highlight potential mechanisms of action that warrant further investigation. This guide serves as a valuable resource for researchers and drug development professionals to inform the design of future studies aimed at elucidating the therapeutic potential of this compound.
References
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Methyl-1,3-benzothiazole-6-carboxylic Acid: A Guide for Laboratory Professionals
The safe and compliant disposal of 2-Methyl-1,3-benzothiazole-6-carboxylic acid is paramount in research and development settings to ensure personnel safety and environmental protection. This guide provides essential, step-by-step procedures for the proper handling and disposal of this chemical, in line with established safety protocols.
Essential Safety and Disposal Information
| Parameter | Information | Source |
| Physical State | Solid | [1] |
| Appearance | Beige | [1] |
| Storage | Keep in a dry, cool, and well-ventilated place. Keep container tightly closed. | [1] |
| Hazard Classification | Waste is classified as hazardous. | [1] |
| Personal Protective Equipment (PPE) | Protective gloves, protective clothing, eye protection, face protection. | [2][3][4] |
| Incompatible Materials | Strong oxidizing agents. | [1] |
| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Sulfur oxides. | [1] |
Detailed Disposal Protocol
The following protocol outlines the procedure for the disposal of small, laboratory-scale quantities of this compound.
1. Personal Protective Equipment (PPE) and Preparation:
-
Before handling the chemical, ensure you are wearing the appropriate PPE, including chemical-resistant gloves (such as nitrile rubber), a lab coat, and safety glasses or goggles.[1]
-
Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust particles.[3]
-
Prepare a designated hazardous waste container. The container must be made of a material compatible with the chemical, be in good condition, and have a secure, sealable lid.[5]
2. Waste Collection:
-
Label the hazardous waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".[5]
-
Carefully transfer the solid waste into the designated container using a scoop or spatula. Avoid generating dust.[1]
-
If dealing with a contaminated container, the first rinse with a suitable solvent should be collected as hazardous waste.[5] For highly toxic chemicals, the first three rinses must be collected.[5]
3. Container Sealing and Storage:
-
Once all the waste has been collected, securely seal the container lid.
-
Store the sealed container in a designated, secondary containment area away from incompatible materials, such as strong oxidizing agents.[1][5] The storage area should be cool and dry.[1]
4. Disposal Request:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or equivalent department.[5] Do not dispose of this chemical in the regular trash or down the drain.[1]
Accidental Spill Response
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated.
-
Control and Contain: Wearing appropriate PPE, prevent the spill from spreading.
-
Clean-up: For a solid spill, carefully sweep or shovel the material into a suitable container for disposal.[1] Avoid creating dust.
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: The collected spill material is considered hazardous waste and must be disposed of following the protocol outlined above.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Methyl-1,3-benzothiazole-6-carboxylic acid
Disclaimer: No specific Safety Data Sheet (SDS) for 2-Methyl-1,3-benzothiazole-6-carboxylic acid was located. The following guidance is based on safety data for structurally similar compounds, including benzothiazole and its derivatives, as well as general laboratory best practices for handling solid chemicals. It is imperative to conduct a thorough risk assessment before commencing any work.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural, step-by-step guidance is designed to answer specific operational questions, ensuring safe handling and disposal.
Hazard Assessment of Similar Compounds
Safety data sheets for related benzothiazole compounds indicate a range of potential hazards. These include:
-
Skin irritation[1]
-
Harmful if swallowed, in contact with skin, or if inhaled[2][3]
-
May cause respiratory irritation[1]
Given these potential hazards, a cautious approach to handling this compound is warranted, and the use of appropriate personal protective equipment is mandatory.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound, based on general laboratory safety standards and data from similar chemical compounds.[6][7][8][9][10]
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Goggles | Chemical splash goggles are required to provide a complete seal around the eyes.[6] Standard safety glasses with side shields may not offer sufficient protection against fine powders or splashes.[8] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable minimum for handling solid chemicals.[9] For prolonged contact or when handling solutions, consider thicker or double-gloved nitrile gloves. Always inspect gloves for tears before use and wash hands after removal.[9] |
| Body Protection | Laboratory Coat | A long-sleeved lab coat is essential to protect skin and clothing from spills and contamination.[6][7] |
| Respiratory Protection | Respirator | If the material is dusty or if work is conducted in a poorly ventilated area, a NIOSH-approved respirator (e.g., N95) may be necessary to prevent inhalation.[10] A risk assessment should determine the need for respiratory protection. |
| Foot Protection | Closed-Toe Shoes | Always wear closed-toe shoes in a laboratory setting to protect against spills and falling objects.[6][7] |
Operational Plan: Handling Procedures
A systematic approach is crucial for safely handling this compound. The following workflow outlines the key steps from preparation to cleanup.
Step-by-Step Experimental Protocol
1. Preparation:
-
Engineering Controls: All handling of solid this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2] Ensure that an eyewash station and safety shower are readily accessible.[11]
-
Personal Protective Equipment (PPE): Before handling the chemical, put on all required PPE as detailed in the table above.
2. Handling:
-
Weighing: To avoid generating dust, handle the solid material carefully. Use a spatula to transfer the compound.
-
Spill Response: In the event of a spill, immediately alert others in the vicinity. For a small dry spill, carefully sweep up the material and place it in a sealed container for disposal.[4] Avoid creating dust. For a larger spill, or if the substance is in solution, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ensure the area is then decontaminated.
3. Disposal Plan:
-
Waste Segregation: All waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper, pipette tips) and excess material, should be collected in a clearly labeled, sealed container.
-
Waste Disposal: Dispose of chemical waste through your institution's designated hazardous waste program.[2] Do not dispose of this chemical down the drain or in general waste.[4]
4. Post-Handling:
-
Decontamination: Thoroughly clean all glassware and work surfaces that came into contact with the chemical.
-
PPE Removal: Remove contaminated PPE, being careful to avoid skin contact. Dispose of single-use items in the designated waste stream.
-
Hygiene: Wash your hands thoroughly with soap and water after completing your work and removing your gloves.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 10. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 11. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
